Bismuth;oxygen(2-);nitrate
Description
Historical Context and Evolution of Bismuth Oxynitrate Research
Historically, bismuth oxynitrate, also referred to as bismuth subnitrate or bismuthyl nitrate (B79036), has been known for centuries. wikipedia.orgalignchemical.com In older texts, it was often given the names magisterium bismuti or bismutum subnitricum. wikipedia.orgalignchemical.com Its early applications were varied, including use as a white pigment, in cosmetics, and as a mild disinfectant for both internal and external purposes. wikipedia.orgalignchemical.com The preparation of these compounds typically involves the hydrolysis of bismuth(III) nitrate, for example, by adding an alkali or through the controlled thermal decomposition of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). wikipedia.orgstudfile.net The exact composition of the resulting bismuth oxynitrate can vary depending on factors like the pH of the solution and the thermal treatment. wikipedia.orgmdpi.com
Early research focused on the synthesis and basic characterization of these materials. However, with the advent of modern analytical techniques, the understanding of their complex structures and properties has evolved significantly. The focus has shifted from simple preparations to the controlled synthesis of specific bismuth oxynitrate phases with tailored properties for advanced applications. acs.org
Significance of Bismuth Oxynitrates in Advanced Materials Science
Bismuth oxynitrates have emerged as important materials in various advanced scientific and technological fields. Their unique electronic and structural properties make them suitable for a range of applications.
Photocatalysis: Several bismuth oxynitrates are efficient photocatalysts for the degradation of environmental pollutants. acs.org The layered structures of some bismuth oxynitrates, such as those containing [Bi₂O₂]²⁺ layers, can facilitate the separation of photogenerated electron-hole pairs, enhancing their photocatalytic activity. acs.orgresearchgate.net For instance, a specific layered bismuth oxynitrate synthesized via a hydrothermal method demonstrated significant photocatalytic activity, which was influenced by the precursor pH. researchgate.net
Sensors: Nanostructures of bismuth oxynitrates have been utilized to modify electrodes for the electrochemical detection of various biomolecules, including paracetamol, dopamine, and uric acid. polito.it The high stability and biocompatibility of bismuth nanostructures contribute to the development of sensitive and reliable sensors. polito.it
Sorbents: Certain bismuth oxynitrates have shown high adsorption capacities for dyes, making them promising materials for wastewater treatment. For example, Bi₆O₅(OH)₃₅·3H₂O has demonstrated an ultrahigh adsorption capacity for methyl orange. mdpi.com
Precursors for Other Materials: Bismuth oxynitrates serve as precursors in the synthesis of other important bismuth-containing materials, such as bismuth oxide (Bi₂O₃), which is the final product of the thermal decomposition of bismuth oxynitrates. wikipedia.orgmdpi.com
Diversity of Bismuth Oxynitrate Compositions and Structural Motifs
A key feature of bismuth oxynitrate chemistry is the vast diversity in their compositions and crystal structures. This diversity arises from the ability of bismuth, oxygen, hydroxide (B78521), and nitrate ions to combine in various ratios and arrangements. Some of the well-characterized structural motifs include:
Layered Structures: A common structural motif in bismuth oxynitrates involves layers.
[Bi₂O₂]²⁺ Layers: Compounds like Bi₂O₂(OH)(NO₃) feature cationic [Bi₂O₂]²⁺ layers, a motif also found in bismuth oxyhalides. wikipedia.orgresearchgate.netnih.gov In this structure, the interlayer space is occupied by hydroxide (OH⁻) and nitrate (NO₃⁻) anions. researchgate.netresearchgate.net The structure of Bi₂O₂(OH)(NO₃) has been determined to be orthorhombic. researchgate.net Re-investigation has shown a phase transition from a disordered to an ordered structure at low temperatures. nih.govtuwien.atiucr.org
Bi₅O₇NO₃: This compound is isostructural with β-Bi₅O₇I and also possesses a layered structure. wikipedia.org It can be synthesized through the thermal decomposition of other bismuth oxynitrates. wikipedia.orgresearchgate.net The crystal structure is orthorhombic. mdpi.com
Cluster Cation Structures: Many bismuth oxynitrates are built around complex cationic clusters.
[Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ Cations: Single crystal studies have confirmed the presence of octahedral [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ cations in several compounds. alignchemical.com
Bi₆O₆(OH)₂(NO₃)₄·2H₂O: This is one of the specific compositions that has been identified. mdpi.com
[Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺: The compound [Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁ contains two different cluster cations, [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. alignchemical.com The compound Bi₆O₅(OH)₃(NO₃)₅·3H₂O contains linked octahedral units forming {[Bi₆O₅(OH)₃]⁵⁺}₂. wikipedia.orgalignchemical.com
The following table summarizes the structural information for some of the discussed bismuth oxynitrate compounds.
| Compound Formula | Common Structural Motif | Crystal System |
| Bi₂O₂(OH)(NO₃) | Layered, containing [Bi₂O₂]²⁺ layers | Orthorhombic |
| Bi₅O₇NO₃ | Layered, isostructural with β-Bi₅O₇I | Orthorhombic |
| Bi₆O₄(OH)₄(NO₃)₆·H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations | - |
| Bi₆O₅(OH)₃(NO₃)₅·3H₂O | Contains linked {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster cations | - |
| Bi₆O₆(OH)₂(NO₃)₄·2H₂O | Contains Bismuth-Oxygen-Hydroxide-Nitrate cluster cations | - |
Structure
2D Structure
Properties
Molecular Formula |
BiNO4 |
|---|---|
Molecular Weight |
286.985 g/mol |
IUPAC Name |
bismuth;oxygen(2-);nitrate |
InChI |
InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+3;-1;-2 |
InChI Key |
VGCWJEOSAJKNRP-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[O-2].[Bi+3] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Fabrication of Bismuth Oxynitrates
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are widely utilized for the synthesis of bismuth oxynitrates due to their ability to produce crystalline materials at relatively low temperatures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions.
Influence of Reaction Temperature and Pressure on Crystallization
The reaction temperature is a critical parameter in hydrothermal and solvothermal synthesis, directly influencing the nucleation and growth of bismuth oxynitrate crystals. While specific studies detailing the systematic variation of temperature and pressure on the crystallization of bismuth oxynitrate are not extensively documented in the reviewed literature, the operational temperature is consistently reported as a key factor. For instance, solvothermal reactions have been successfully carried out at temperatures such as 120°C to produce bismuth oxide nanoparticles from bismuth nitrate (B79036) precursors. atlantis-press.comepa.gov Generally, higher temperatures can lead to increased crystallinity and larger particle sizes. The pressure in these sealed-vessel reactions is typically autogenous, meaning it is determined by the vapor pressure of the solvent at the given temperature. The influence of externally applied pressure on the crystallization of bismuth oxynitrates is an area that warrants further investigation.
Role of Solvent Systems in Morphology Control
The choice of solvent plays a crucial role in determining the morphology of the resulting bismuth oxynitrate product. Different solvents can influence the solubility of precursors, the rate of reaction, and can act as capping agents to control crystal growth.
Water: As the primary solvent in hydrothermal synthesis, water facilitates the hydrolysis of bismuth nitrate precursors, a key step in the formation of bismuth oxynitrates.
Ethanol (B145695) and Ethylene (B1197577) Glycol: In solvothermal processes, organic solvents like ethanol and ethylene glycol are frequently used, often in combination. atlantis-press.comepa.gov Ethylene glycol, for example, can act as both a solvent and a reducing agent, and its higher boiling point allows for reactions to be carried out at higher temperatures than with water alone. researchgate.net The use of ethylene glycol has been shown to be effective in preventing the premature hydrolysis of the bismuth nitrate precursor. atlantis-press.com
Mixed Solvents: The use of mixed solvent systems, such as water-ethanol or water-ethylene (B12542467) glycol, provides an additional level of control over the reaction environment. By varying the solvent ratio, it is possible to tune the dielectric constant of the medium and the solubility of the reactants, thereby influencing the morphology of the final product.
The interaction of the solvent with the growing crystal facets can lead to the formation of various morphologies, from nanoparticles and nanorods to more complex hierarchical structures.
Impact of Precursor Chemistry on Product Phase
The most commonly employed precursor for the synthesis of bismuth oxynitrates is bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The hydrolysis of this precursor is a fundamental step in the formation of various bismuth oxynitrate phases. The concentration of the precursor can also influence the final product. For example, in the hydrothermal synthesis of bismuth oxide nanoparticles, varying the concentration of Bi(NO₃)₃ has been shown to affect the resulting particle size. researchgate.net
The specific polynuclear basic bismuth nitrate formed is highly dependent on the reaction conditions, particularly the pH. wikipedia.org The hydrolysis of Bi(NO₃)₃ in aqueous solutions can lead to the formation of various hexanuclear bismuth oxido nitrates.
pH-Mediated Crystallization and Morphology Tuning
The pH of the reaction medium is a powerful tool for controlling the crystallization and morphology of bismuth oxynitrates. By adjusting the pH, it is possible to influence the hydrolysis of the bismuth precursor and the subsequent condensation reactions that lead to the formation of the final product.
Research has shown that varying the precursor pH before hydrothermal treatment can result in bismuth oxynitrates with different amounts of nitrate and hydroxide (B78521) complexes on their surface. rsc.org For instance, a study demonstrated that a sample prepared at a precursor pH of 5.00 exhibited different properties compared to those prepared at pH 1.22 and 7.00. rsc.org The pH can dictate the specific bismuth oxynitrate phase that is formed. At a pH below 1.0, the thermal decomposition of bismuth nitrate pentahydrate yields Bi₆O₄(OH)₄(NO₃)₆·4H₂O as the initial solid product. wikipedia.org Between pH 1.2 and 1.8, further hydrolysis leads to the formation of Bi₆O₅(OH)₃(NO₃)₅·3H₂O. wikipedia.org
Table 1: Influence of pH on Bismuth Oxynitrate Phase Formation
| pH Range | Resulting Bismuth Oxynitrate Phase | Reference |
| < 1.0 | Bi₆O₄(OH)₄(NO₃)₆·4H₂O | wikipedia.org |
| 1.2 - 1.8 | Bi₆O₅(OH)₃(NO₃)₅·3H₂O | wikipedia.org |
Solid-State Synthesis Routes and Thermal Decomposition
Solid-state synthesis provides an alternative, solvent-free approach to producing bismuth oxynitrates. This method typically involves the thermal decomposition of a suitable precursor, such as bismuth(III) nitrate pentahydrate.
Calcination Temperature and Cooling Rate Effects on Phase Formation and Transformation
The calcination temperature and the subsequent cooling rate are critical parameters that determine the final phase and morphology of the bismuth oxynitrate product. The controlled thermal decomposition of Bi(NO₃)₃·5H₂O proceeds through several stages, with different oxynitrate phases being stable at different temperatures.
The final oxynitrate product of thermal dehydration is often reported to be Bi₅O₇NO₃. wikipedia.org Further heating leads to the ultimate decomposition product, bismuth(III) oxide (Bi₂O₃). wikipedia.org The specific crystalline phase of the resulting bismuth oxide is also dependent on the calcination temperature. For instance, solvothermally synthesized precursors can be calcined at 300 °C and 350 °C to form β-Bi₂O₃ and α-Bi₂O₃, respectively. atlantis-press.com
Table 2: Effect of Calcination Temperature on Bismuth Compound Phase
| Precursor | Calcination Temperature (°C) | Resulting Phase | Reference |
| Solvothermally synthesized precursor | 300 | β-Bi₂O₃ | atlantis-press.com |
| Solvothermally synthesized precursor | 350 | α-Bi₂O₃ | atlantis-press.com |
The cooling rate can also influence the final product, although this is less extensively documented for bismuth oxynitrates specifically. In general, rapid cooling can quench metastable phases, while slow cooling allows for the formation of thermodynamically stable phases.
Precursor Dehydration and Oxynitrate Formation Pathways
The controlled thermal decomposition of hydrated bismuth nitrate precursors, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), is a common and effective method for the synthesis of various bismuth oxynitrate phases. This process involves a series of dehydration and hydrolysis steps, where the removal of water and nitrate groups leads to the formation of complex bismuth-oxygen-nitrate structures. The specific phase obtained is highly dependent on the temperature and the pH of the initial precursor solution.
The thermal decomposition pathway of bismuth nitrate pentahydrate can be summarized as follows:
At a pH below 1.0, the initial solid product formed is Bi₆O₄(OH)₄(NO₃)₆·H₂O.
Further heating of this compound leads to the formation of a less hydrated version, Bi₆O₄(OH)₄(NO₃)₆·½H₂O.
In a slightly less acidic environment, with a pH between 1.2 and 1.8, hydrolysis proceeds further to form Bi₆O₅(OH)₃(NO₃)₅·3H₂O. This compound contains linked octahedral {[Bi₆O₅(OH)₃]⁵⁺}₂ units.
The final oxynitrate product of extensive thermal dehydration is often Bi₅O₇NO₃, which possesses a layered structure. The ultimate product of complete thermal decomposition is bismuth(III) oxide (Bi₂O₃).
These transformations highlight the intricate relationship between the precursor's environment and the resulting oxynitrate structure. The process can be seen as a gradual replacement of water and nitrate ligands with oxide and hydroxide bridges between bismuth centers, leading to the formation of stable cluster cations and layered structures.
Table 1: Products of Bismuth Nitrate Pentahydrate Thermal Decomposition
| pH of Precursor Solution | Intermediate/Final Product Formula | Structural Characteristics |
|---|---|---|
| < 1.0 | Bi₆O₄(OH)₄(NO₃)₆·H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations |
| < 1.0 (with heating) | Bi₆O₄(OH)₄(NO₃)₆·½H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations |
| 1.2 - 1.8 | Bi₆O₅(OH)₃(NO₃)₅·3H₂O | Contains linked {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster units |
| High Temperature | Bi₅O₇NO₃ | Layered structure |
Electrochemical Synthesis Techniques
Electrochemical methods offer a powerful alternative for the fabrication of bismuth oxynitrate materials, providing precise control over the deposition process and the resulting material's characteristics. These techniques typically involve the electrodeposition of the material from a solution containing bismuth and nitrate ions onto a conductive substrate.
A notable example is the synthesis of basic bismuth nitrate, Bi₆O₅(OH)₃₅·2H₂O, through galvanostatic electrodeposition. This process involves applying a constant current to drive the deposition reaction. The deposited material can then be thermally treated to obtain the final crystalline product.
Current Density and Potential Control in Oxynitrate Fabrication
In electrochemical synthesis, current density and applied potential are critical parameters that directly influence the rate of deposition and the morphology of the resulting material.
Current Density: In galvanostatic deposition, the current density dictates the rate of ion reduction at the cathode. A study on the synthesis of basic bismuth nitrate utilized a current density of 150.0 mA cm⁻² on a titanium cathode. This high current density facilitates a rapid deposition process, which, after thermal treatment, results in aggregates of nanocrystals smaller than 50 nm.
Potential Control: In potentiostatic deposition, the potential of the working electrode is held constant. This allows for selective reduction of ions and provides control over the nucleation and growth kinetics. Studies on the electrodeposition of bismuth metal from nitrate solutions show that the applied potential can determine the shape of the particles, with a narrow potential window of just 80 mV being sufficient to switch from polyhedral to dendritic structures. This principle of potential-dependent morphology can be extended to the fabrication of bismuth oxynitrate films and particles.
Electrolyte Composition and Its Influence on Material Characteristics
The composition of the electrolyte bath is another crucial factor that significantly impacts the properties of the electrochemically synthesized bismuth oxynitrate. The concentration of precursors, pH, and the presence of additives all play a role.
Precursor Concentration and pH: The electrolyte for the synthesis of Bi₆O₅(OH)₃₅·2H₂O consists of 0.1 mol dm⁻³ Bi(NO₃)₃ in a 1.0 mol dm⁻³ nitric acid solution. The high acidity is necessary to keep the Bi³⁺ ions dissolved before deposition. The pH of the electrolyte is a key variable; for instance, in the electrochemical synthesis of related bismuth oxyhalides from bismuth nitrate precursors, pH control is the determining factor in whether bismuth oxyiodide or bismuth triiodide is formed.
Additives: The addition of complexing agents or surfactants to the electrolyte can modify the deposition process and the final morphology of the material. For example, the addition of sodium gluconate to a bismuth nitrate electrolyte resulted in a more uniform distribution of deposited bismuth particles. Additives can influence the material's characteristics by altering the double-layer structure at the electrode-electrolyte interface, modifying ion transport, and influencing the crystal growth process.
Table 2: Parameters in Electrochemical Synthesis of Basic Bismuth Nitrate
| Parameter | Value/Composition | Role |
|---|---|---|
| Method | Galvanostatic Electrodeposition | Constant current drives the reaction |
| Current Density | 150.0 mA cm⁻² | Controls the rate of deposition |
| Electrolyte | 0.1 M Bi(NO₃)₃ in 1.0 M HNO₃ | Provides Bi³⁺ and NO₃⁻ ions for deposition |
| Cathode | Titanium sheet | Substrate for deposition |
| Anode | Stainless-steel sheet | Counter electrode |
Advanced Synthesis Strategies for Morphological and Structural Control
Beyond conventional methods, advanced strategies are being explored to achieve precise control over the morphology and crystal structure of bismuth oxynitrates. These methods often employ templates or specific chemical agents to direct the growth of the material at the nanoscale.
Templating and Directed Crystal Growth Methods
Templating is a versatile strategy for fabricating materials with controlled porosity and morphology. This approach can be broadly categorized into hard and soft templating.
Hard Templating: This method, also known as nanocasting, utilizes a pre-synthesized porous solid (the template), such as mesoporous silica (B1680970), to define the structure of the final product. The pores of the template are filled with a precursor solution (e.g., bismuth nitrate), which is then converted into the desired bismuth oxynitrate. Finally, the template is selectively removed, leaving a negative replica with a well-defined porous structure. While this method has been successfully used to create bismuth nanowire arrays within mesoporous silica templates, its specific application for complex bismuth oxynitrate structures is an area of ongoing research.
Soft Templating: This approach uses self-assembling molecules, typically surfactants or block copolymers, as structure-directing agents. These molecules form micelles or liquid-crystalline phases in solution, around which the inorganic precursors hydrolyze and condense to form the material. The organic template is then removed, usually by calcination or solvent extraction. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used in the synthesis of other bismuth compounds, such as bismuth sulfide (B99878) and bismuth-based metal-organic frameworks, to control their morphology. This strategy offers a flexible route to various nanostructures, and its principles are applicable to the synthesis of nanostructured bismuth oxynitrates.
NH₄⁺-Assisted Self-Confined Construction for Facet Tailoring
The use of specific ions or molecules as capping agents or crystal growth modifiers can influence which crystal facets are exposed, a practice known as facet engineering. Ammonium (B1175870) ions (NH₄⁺), typically introduced as ammonia (B1221849) solution (ammonium hydroxide), play a significant role in the synthesis of bismuth oxynitrates, primarily by controlling the pH of the reaction.
In the hydrothermal synthesis of layered bismuth oxynitrates, ammonia water is used to adjust the pH of the bismuth nitrate precursor solution. The final pH value strongly influences the morphology of the resulting particles. For example, adjusting the precursor pH with NH₃·H₂O to values such as 1.22, 5.00, and 7.00 leads to different morphologies and varying amounts of nitrate and hydroxide groups on the material's surface. This pH control, mediated by the addition of an ammonium source, directly affects the hydrolysis and condensation rates of the bismuth precursor, thereby guiding the assembly and growth of the final crystal structure. While the term "self-confined construction" is not explicitly used in this context, the principle of using a chemical agent like NH₄⁺ to direct the morphological outcome is a key aspect of controlled synthesis. The precise tailoring of specific crystal facets in bismuth oxynitrates through this method remains a sophisticated goal for materials scientists.
Topological Chemical Transition Strategies for Bismuth-Based Material Derivatization
Topological chemical transition strategies represent a sophisticated approach for the synthesis and derivatization of solid-state materials, including bismuth-based compounds. These methods leverage the structural integrity of a precursor material to guide the formation of a new compound, where the fundamental structural motifs of the precursor are largely retained. This is particularly relevant for materials with layered structures, such as certain bismuth oxynitrates, where transformations can occur within the interlayer spaces without disrupting the primary cationic layers.
The core principle of a topological chemical transition lies in the conversion of a precursor to a product through a solid-state reaction that maintains the crystallographic framework. This is distinct from conventional synthesis methods that involve the complete dissolution and recrystallization of precursors. For bismuth-based materials, this often involves the transformation of a layered precursor into a new material through processes like ion exchange, intercalation, or reductive/oxidative conversions that preserve the essential structural features.
A notable example of this strategy in bismuth chemistry is the rational design of bismuth-based electrocatalysts. In one such approach, bismuth oxysulfate (Bi₂O₂SO₄) is synthesized via a simple topological transition from a bismuth sulfide (Bi₂S₃) precursor in the presence of air. This material can be further transformed into metallic bismuth through a rapid reduction process. This multi-step transformation, where the basic structural elements are conserved, exemplifies a topological chemical transition.
For bismuth oxynitrates, which often feature layered structures composed of [Bi₂O₂]²⁺ layers separated by anions like nitrate (NO₃⁻) and hydroxide (OH⁻), topological chemical transition strategies offer a promising avenue for derivatization. rsc.orgresearchgate.net The synthesis of these layered bismuth oxynitrates can be precisely controlled, for instance, through hydrothermal methods where the pH of the precursor solution is adjusted to tailor the composition and morphology of the resulting material. rsc.org This control over the precursor's structure is crucial for subsequent topological transformations.
The derivatization of layered bismuth oxynitrates via topological chemical transitions can be envisioned through anion exchange processes. In such a scenario, the nitrate ions residing in the interlayer spaces of a precursor like Bi₂O₂(OH)(NO₃) could be replaced by other anions. researchgate.net This would result in a new bismuth-based compound with altered properties, while preserving the foundational [Bi₂O₂]²⁺ layers. This approach allows for the fine-tuning of the material's electronic and chemical properties by modifying the interlayer species.
The feasibility of such transformations is supported by the known chemistry of other layered bismuth compounds, such as bismuth oxyhalides (BiOX, where X = Cl, Br, I). These materials, which share the layered [Bi₂O₂]²⁺ motif, are known to undergo various chemical modifications. The principles governing these transformations provide a strong indication that similar strategies could be successfully applied to the derivatization of bismuth oxynitrates.
Detailed research into the application of topological chemical transition strategies specifically for the derivatization of bismuth oxynitrates is an emerging area. The existing knowledge on the synthesis of layered bismuth oxynitrate precursors and the successful application of topological transitions in other bismuth-based systems provide a solid foundation for future investigations in this field.
The following table summarizes the synthesis parameters for a layered bismuth oxynitrate precursor, which could be utilized in subsequent topological chemical transition strategies.
| Precursor pH | Synthesis Method | Resulting Compound | Key Structural Feature |
| 1.22 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |
| 5.00 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |
| 7.00 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |
Structural Elucidation and Advanced Characterization of Bismuth Oxynitrates
Crystallographic Analysis and Phase Identification
Powder X-ray Diffraction (PXRD) for Phase Purity and Lattice Parameter Determination
Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a sample and determining their lattice parameters. By analyzing the diffraction pattern, researchers can confirm the formation of the desired bismuth oxynitrate phase and detect the presence of any impurities.
For instance, the synthesis of Bi₂O₂(OH)(NO₃) was confirmed using PXRD, which was crucial for its initial formula determination. researchgate.netresearchgate.net In studies of rare-earth doped bismuth oxynitrates, such as RBi₂O₄NO₃ (where R can be Tb, Dy, Er, Gd, and Ho), PXRD is used to verify the crystal structure. researchgate.net The patterns of newly synthesized compounds are often compared to standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm their identity. researchgate.net For example, a bismuth oxynitrate was readily indexed using JCPDS No. 53-1038, confirming its typical Bi₂O₂²⁺ layered structure. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination
For a precise determination of the atomic arrangement, single-crystal X-ray diffraction (SCXRD) is the gold standard. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and the specific coordination of atoms within the crystal lattice.
The crystal structure of Bi₂O₂(OH)(NO₃) was successfully determined using SCXRD, revealing an orthorhombic system with the space group Cmc2₁. researchgate.netznaturforsch.com This analysis showed that the structure consists of [Bi₂O₂]²⁺ layers with interlayer spaces occupied by OH⁻ and NO₃⁻ groups. researchgate.netresearchgate.net Similarly, the structure of the bismuth basic nitrate (B79036) Bi₆O₄(OH)₄₆ was determined by synchrotron X-ray microcrystal diffraction, showing a rhombohedral hexagonal unit cell. researchgate.net The challenge in SCXRD often lies in growing single crystals of sufficient size and quality, free from defects like twinning. uhu-ciqso.es
Rietveld Refinement for Quantitative Phase Analysis and Structural Details
Rietveld refinement is a powerful method used to analyze powder diffraction data, allowing for the quantitative determination of phase composition and the refinement of structural parameters. This method mathematically fits a calculated diffraction pattern to the experimental data, providing detailed information about lattice parameters, atomic positions, and site occupancies.
In the study of Bi₃Mn₄O₁₂(NO₃), Rietveld refinement of neutron diffraction data was essential to solve its complex crystal structure, revealing a new structural type with alternating PbSb₂O₆-like layers and flat NO₃⁻ layers. acs.org The refinement also quantified a minor secondary phase of MnO₂. acs.org Similarly, for rare-earth bismuth oxynitrates like (Tb₀.₃₃₃Bi₀.₆₆₇)O₁.₅₀, Rietveld refinement of synchrotron powder X-ray diffraction (SPXRD) data was used to confirm its fluorite-type structure and refine its structural parameters, yielding final R-factors of Rwp = 7.98 % and Rp = 6.30 %. researchgate.net This technique has also been successfully applied to refine the crystal structures of new cadmium bismuthates prepared via hydrothermal reactions. tandfonline.com
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Bi₃Mn₄O₁₂(NO₃) | Trigonal | P3 | a = 4.9692(1), c = 13.1627(3) | acs.org |
| Bi₂O₂(OH)(NO₃) | Orthorhombic | Cmc2₁ | a = 5.3878(11), b = 5.3984(10), c = 17.136(2) | researchgate.net |
| Bi₆O₄(OH)₄₆ | Rhombohedral | R-3 | a = 15.1332(6), c = 15.7909(9) | researchgate.net |
| (Tb₀.₃₃₃Bi₀.₆₆₇)O₁.₅₀ | Cubic | Fm-3m | a = 5.49405(4) | researchgate.net |
| CdBi₂O₆ | Hexagonal | P321 | a = 9.3641(7), c = 4.9523(3) | tandfonline.com |
| Cd₀.₃₇Bi₀.₆₃O₁.₇₉ | Cubic | Fm-3m | a = 5.4110(4) | tandfonline.com |
Microscopic and Spectroscopic Investigations of Structure and Surface Properties
Beyond crystallographic analysis, microscopic and spectroscopic techniques provide crucial insights into the morphology, nanostructure, and elemental composition of bismuth oxynitrates.
Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of materials. SEM provides high-resolution images of the sample's surface, revealing information about particle shape and size distribution, while TEM allows for the examination of the internal structure at the nanoscale.
Studies on Bi₃Mn₄O₁₂(NO₃) utilized SEM and TEM to observe its hexagonal platelet-shaped particles. acs.org In the case of cerium-bismuth oxynitrates, SEM revealed a flower-like nanocomposite structure for the 3Ce7Bi sample. acs.org The morphological transformation of α-Bi₂O₃ from nanoballs to nanosheets, depending on synthesis conditions, has been demonstrated with SEM. researchgate.net TEM, often coupled with selected area electron diffraction (SAED), can provide crystallographic information on a local scale, complementing PXRD data. acs.orgresearchgate.net
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Analysis
Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically integrated with an electron microscope, is a technique used for elemental analysis. wikipedia.org By detecting the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance, as well as their spatial distribution through elemental mapping. wikipedia.orgoxinst.comthermofisher.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Valence
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk For bismuth oxynitrates, XPS analysis provides critical insights into the surface chemistry, which is paramount for applications in catalysis and environmental remediation.
High-resolution XPS spectra of bismuth oxynitrate reveal the characteristic peaks for bismuth (Bi), oxygen (O), and nitrogen (N). The Bi 4f region typically shows two prominent peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. acs.orgresearchgate.net These peaks, resulting from spin-orbit coupling, are indicative of the Bi³⁺ oxidation state. For instance, in one study, signals at 158.4 eV and 163.7 eV were assigned to the Bi 4f₇/₂ and Bi 4f₅/₂ levels of Bi³⁺, respectively. acs.org The binding energy for Bi³⁺ in oxides is generally observed around 159 eV for the Bi 4f₇/₂ peak. thermofisher.comthermofisher.com The symmetric nature of these peaks in bismuth compounds like oxides contrasts with the asymmetric peak shape observed for metallic bismuth. thermofisher.com
The O 1s spectrum in bismuth oxynitrates is often complex and can be deconvoluted to identify different oxygen species. A primary peak is attributed to the lattice oxygen in the Bi-O bonds of the [Bi₂O₂]²⁺ layers. Additional components at higher binding energies can be assigned to surface hydroxyl (-OH) groups and oxygen atoms within the nitrate (NO₃⁻) groups. acs.orgnih.gov The presence and relative concentration of these different oxygen species are crucial for understanding the material's surface reactivity.
The N 1s spectrum confirms the presence of nitrate ions on the surface. Although XPS has low sensitivity for nitrogen, its detection is a key confirmation of the oxynitrate structure. acs.org The binding energy of the N 1s peak is characteristic of the nitrate functional group.
The following table summarizes typical XPS binding energies observed for bismuth oxynitrate and related species.
| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |
| Bismuth | Bi 4f₇/₂ | 158.4 - 159.4 | Bi³⁺ |
| Bismuth | Bi 4f₅/₂ | 163.7 - 164.8 | Bi³⁺ |
| Oxygen | O 1s | ~530.6 | Lattice Oxygen (Bi-O) |
| Oxygen | O 1s | Higher BE | Hydroxyl Groups (-OH) |
| Oxygen | O 1s | Higher BE | Nitrate Groups (NO₃⁻) |
| Nitrogen | N 1s | ~407 | Nitrate Groups (NO₃⁻) |
Note: Exact binding energies can vary slightly depending on the specific composition, crystal structure, and instrument calibration.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification (e.g., NO₃⁻ and OH⁻ vibrational modes)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. In the study of bismuth oxynitrates, FTIR is essential for confirming the presence of nitrate (NO₃⁻) and hydroxyl (OH⁻) groups, which are defining components of their structure.
The FTIR spectra of bismuth oxynitrates display several characteristic absorption bands. A broad absorption band typically observed around 3400-3440 cm⁻¹ is attributed to the O-H stretching vibrations of surface-adsorbed water molecules and structural hydroxyl groups. mdpi.compsu.ac.th A corresponding bending vibration for water molecules is often seen near 1620-1624 cm⁻¹. nih.govresearchgate.net
The presence of the nitrate group (NO₃⁻) is confirmed by a set of distinct vibrational modes. A strong, often sharp, band appearing around 1384 cm⁻¹ is characteristic of the asymmetric N-O stretching vibration of the nitrate ion. mdpi.compsu.ac.th Other bands related to nitrate vibrations can be found at approximately 1040 cm⁻¹ (symmetric N-O stretching) and 811-828 cm⁻¹. acs.orgmdpi.com The intensity and position of these bands can provide information about the coordination environment of the nitrate ions within the crystal lattice.
Stretching vibrations of the Bi-O bonds within the bismuth-oxygen (B8504807) layers typically appear in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹. mdpi.comresearchgate.net For example, bands at 559 cm⁻¹ and 617 cm⁻¹ have been assigned to Bi-O stretching modes. nih.gov
The table below details the common vibrational modes identified in bismuth oxynitrates using FTIR.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3430 | O-H stretching | Hydroxyl (-OH), Adsorbed H₂O |
| ~1624 | H-O-H bending | Adsorbed H₂O |
| ~1384 | Asymmetric N-O stretching | Nitrate (NO₃⁻) |
| ~1040 | Symmetric N-O stretching | Nitrate (NO₃⁻) |
| ~811-828 | N-O bending | Nitrate (NO₃⁻) |
| 400 - 700 | Bi-O stretching | Bismuth-Oxygen Lattice |
Raman Spectroscopy for Vibrational Modes and Phase Transitions
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to the vibrational modes of a material and is an excellent tool for phase identification and studying structural transformations in bismuth oxynitrates.
The Raman spectra of bismuth oxynitrates are characterized by a series of distinct peaks. The low-frequency region (below 200 cm⁻¹) is dominated by vibrations involving the heavy bismuth atoms. For instance, bands observed at 76, 104, 153, and 194 cm⁻¹ have been correlated with the Bi₂O₂(OH)(NO₃) phase. acs.orgnih.gov In general, vibrations in the 100–200 cm⁻¹ range are associated with Bi³⁺–O vibrations in BiO₆ octahedra. nih.gov
Vibrations related to the Bi-O bonds within the structure appear at higher frequencies. Modes around 380, 493, and 629 cm⁻¹ can be attributed to various O-Bi-O or Bi-O vibrations. acs.orgnih.gov The most intense peak in the Raman spectrum of many bismuth oxynitrates is typically the symmetric stretching mode of the nitrate group (ν₁), which appears as a very sharp and strong band around 1041-1049 cm⁻¹. acs.orgmdpi.com The intensity of this peak is a clear indicator of the nitrate content and can be used to monitor the thermal decomposition of bismuth oxynitrate into bismuth oxide, as the peak intensity decreases with increasing calcination temperature. mdpi.com
Raman spectroscopy is also effective in detecting phase transitions. For example, under high pressure, changes in the phonon modes, such as shifts in frequency or the appearance/disappearance of peaks, can signal a structural phase transition from an orthorhombic to a tetragonal phase. ecnu.edu.cn
Key Raman bands for bismuth oxynitrates are summarized in the following table.
| Raman Shift (cm⁻¹) | Assignment |
| < 200 | External lattice modes, Bi-O vibrations |
| 380 - 630 | Bi-O and O-Bi-O bending and stretching modes |
| ~1041 - 1049 | Symmetric stretching of NO₃⁻ |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which causes electronic transitions from a lower energy state to a higher energy state. libretexts.org For bismuth oxynitrates, this technique is primarily used to determine the optical properties, specifically the band gap energy (Eg).
Bismuth oxynitrates, such as Bi₅O₇NO₃, typically show strong absorption in the UV region, with an absorption edge that extends into the visible range. researchgate.net The absorption is due to electronic transitions from the valence band (VB) to the conduction band (CB). researchgate.net The valence band of bismuth-based materials is usually formed by the hybridization of O 2p and Bi 6s orbitals, while the conduction band is primarily composed of Bi 6p orbitals.
The band gap energy can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). The nature of the electronic transition (direct or indirect) determines the specific form of the Tauc equation used. The formation of defects, such as oxygen vacancies, can introduce new energy levels within the band gap, leading to a reduction in the measured band gap energy and increased absorption at longer wavelengths. acs.orgnih.gov This is a critical factor in photocatalysis, as a smaller band gap allows the material to absorb more of the solar spectrum. For example, doping and defect creation in related bismuth materials have been shown to decrease the band gap from 2.83 eV to 2.48 eV, enhancing optical absorption. acs.orgnih.gov
Crystal Growth Mechanisms and Defect Chemistry
Crystal Splitting and Hierarchical Structure Formation
The morphology of bismuth oxynitrates is often complex, featuring hierarchical structures that result from specific crystal growth mechanisms. These materials frequently form flower-like or plate-like microstructures, which are themselves composed of smaller, interconnected nanosheets or nanoplates. acs.orgmdpi.com
The formation of these hierarchical structures is often driven by a process of hydrolysis and polycondensation. Bismuth nitrate in an aqueous solution hydrolyzes to form complex polycations, such as [Bi₆O₄(OH)₄]⁶⁺ or [Bi₆O₅(OH)₃]⁵⁺. mdpi.comwikipedia.org These polycations then self-assemble into layered structures, with nitrate ions and water molecules intercalated between the bismuth-oxygen layers.
Crystal splitting is a key mechanism in the development of these morphologies. During growth, internal strain or specific crystallographic instabilities can cause a single crystal to split into multiple, slightly misoriented sub-crystals. This process can repeat, leading to the formation of intricate, branched, or flower-like assemblies from an initial single nucleus. The synthesis conditions, such as pH, temperature, and the presence of structure-directing agents, play a crucial role in controlling these growth processes and the final morphology of the material. researchgate.net For instance, the transition from aggregated nanoparticles to flower-like nanocomposites has been observed with changes in the composition of cerium-bismuth oxynitrates. acs.org
Formation and Characterization of Oxygen Vacancies
Defect chemistry, particularly the formation of oxygen vacancies, plays a pivotal role in determining the electronic and catalytic properties of bismuth oxynitrates. acs.orgresearchgate.net An oxygen vacancy (OV) is a point defect in the crystal lattice where an oxygen atom is missing. These vacancies are often formed during synthesis or post-synthesis treatments, such as thermal annealing in an inert or reducing atmosphere. beilstein-journals.org
The formation of OVs creates localized electronic states within the band gap of the material. beilstein-journals.org These defect states can act as trapping sites for photogenerated electrons, which helps to separate the electron-hole pairs and suppress their recombination. acs.org This enhanced charge separation is a key reason why the presence of oxygen vacancies often leads to improved photocatalytic activity.
Oxygen vacancies can be characterized by various techniques:
X-ray Photoelectron Spectroscopy (XPS): The O 1s spectrum can provide evidence for oxygen vacancies. The lattice oxygen peak may show a shoulder or a separate component at a different binding energy, which is often attributed to oxygen-deficient sites.
Raman Spectroscopy: The introduction of defects like OVs can cause changes in the Raman spectra, such as the appearance of new bands or the broadening and shifting of existing bands. For example, a new band at 600 cm⁻¹ in Bi-doped ceria has been ascribed to the formation of charge-compensating oxygen vacancies. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is highly sensitive to unpaired electrons and can directly detect the signal from electrons trapped in oxygen vacancies, typically yielding a characteristic signal with a g-factor close to 2.00.
UV-Visible Spectroscopy: The presence of oxygen vacancies can lead to a redshift in the absorption edge and a decrease in the calculated band gap, indicating the creation of defect energy levels below the conduction band. acs.orgnih.gov
The controlled introduction of oxygen vacancies is therefore a critical strategy for tuning the properties of bismuth oxynitrate materials for specific applications, particularly in photocatalysis. researchgate.net
Role of Lone Pair Electrons of Bi³⁺ in Structural Distortions
The distinct crystal chemistry of bismuth oxynitrates is profoundly influenced by the electronic configuration of the bismuth(III) cation (Bi³⁺). The Bi³⁺ ion possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² valence electron configuration, which includes a pair of 6s electrons that are often stereochemically active. researchgate.netresearchgate.net This "lone pair" of electrons is not spherically symmetric around the nucleus but occupies a significant volume in the coordination sphere, leading to significant and often complex distortions in the crystal structures of its compounds. acs.orgarizona.edu
The stereochemical activity of the lone pair is explained by the hybridization of the bismuth 6s and 6p orbitals with the 2p orbitals of neighboring oxygen anions. researchgate.netacs.org In an asymmetric coordination environment, this orbital mixing becomes favorable, resulting in a directional lobe for the lone pair. acs.org This spatially-demanding lone pair exerts a repulsive force on the bonding electron pairs, analogous to the principles of the Valence Shell Electron Pair Repulsion (VSEPR) model, forcing the ligands (oxide and nitrate ions) into distorted arrangements. arxiv.org Consequently, bismuth oxynitrates rarely exhibit regular, symmetric coordination geometries. Instead, they are characterized by irregular polyhedra with a notable variation in Bi-O bond lengths and distorted bond angles. acs.orgoregonstate.edu
This phenomenon is clearly observed in the crystal structures of various bismuth oxynitrate compounds. Many of these compounds are built from complex cluster cations, such as the [Bi₆O₄(OH)₄]⁶⁺ ion, where six Bi³⁺ ions occupy the corners of an octahedron. wikipedia.org In these clusters, the Bi³⁺ ions are typically four-coordinate, positioned at the apex of a flat square pyramid, with the stereochemically active lone pair occupying the space on the opposite side. wikipedia.org
A detailed investigation of the bismuth-manganese oxynitrate, Bi₃Mn₄O₁₂(NO₃), reveals multiple distorted environments for the bismuth atoms, which are directly attributed to the spatial requirements of the Bi³⁺ lone pairs. acs.org In this structure, one crystallographically distinct bismuth atom (Bi1) is located in a distorted octahedron, shifted from the center. acs.org Two other bismuth atoms (Bi2 and Bi3) exhibit highly asymmetric "umbrella-like" coordinations. acs.org This asymmetry is characterized by having a few short Bi-O bonds on one side and multiple, significantly longer Bi-O bonds on the other, as detailed in the table below. acs.org
| Bismuth Site | Coordination Geometry | Description of Distortion | Notable Bond Distances (Å) |
|---|---|---|---|
| Bi1 | Distorted Octahedron | Bi³⁺ ion is shifted from the geometric center of the octahedron. | N/A |
| Bi2 | Umbrella-like | Characterized by three short Bi-O bonds on one side and six long Bi-O bonds on the other. | 3.1 (Bi2-O5) |
| Bi3 | Umbrella-like | Features three short Bi-O bonds on one side and six long Bi-O bonds on the other. | 3.2 (Bi3-O5) |
The presence of the lone pair can lead to a variety of distorted coordination polyhedra in bismuth-containing compounds, including monocapped trigonal prisms and compressed square antiprisms. arizona.eduarxiv.orgoregonstate.edu The consistent feature across these structures is the asymmetric arrangement of ligands and the bifurcation of bond lengths into short (covalent) and long (ionic) interactions. oregonstate.edu The stabilization of such distorted crystal structures is a hallmark of the influence of the 6s² lone pair on Bi³⁺, making it a determining factor in the structural elucidation of bismuth oxynitrates. acs.org
Computational Modeling and Theoretical Insights into Bismuth Oxynitrates
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of complex materials from first principles. ucc.ie For bismuth-containing compounds, DFT calculations are crucial for understanding their unique characteristics, which are often influenced by the relativistic effects and the stereochemically active 6s² lone pair of the Bi³⁺ ion. wikipedia.orgbath.ac.uk
Band structure calculations are fundamental to determining whether a material is a metal, semiconductor, or insulator, and to understanding its optical and electronic transport properties. While comprehensive band structure calculations specifically for complex bismuth oxynitrates like Bi₅O(OH)₉(NO₃)₄ are not widely reported, studies on related bismuth compounds such as bismuth oxides (Bi₂O₃), bismuth oxyhalides, and bismuth-based perovskites provide valuable insights into the expected electronic behavior. bath.ac.ukresearchgate.netresearchgate.net
DFT studies on various bismuth oxides show that the valence band maximum (VBM) is typically formed by the hybridization of O 2p and Bi 6p orbitals, while the conduction band minimum (CBM) is primarily composed of Bi 6p orbitals. bath.ac.uk The Bi 6s states are generally located at the bottom of the valence band. bath.ac.uk This orbital arrangement dictates the band gap and the nature of electronic transitions. For instance, DFT calculations on bismuth perovskites like BiAlO₃ and BiGaO₃ predict wide and indirect band gaps. researchgate.net In heterostructures, such as those formed between bismuth oxynitrate and bismuth oxide, the alignment of their respective band edges is critical for applications in photocatalysis, as it governs the separation and transfer of photogenerated charge carriers.
Table 1: Calculated Electronic Properties of Various Bismuth-Based Compounds from DFT Studies
| Compound | DFT Functional | Calculated Band Gap (eV) | Band Gap Type |
|---|---|---|---|
| BiAlO₃ | FP-LAPW | 1.41 | Indirect |
| BiGaO₃ | FP-LAPW | 1.15 | Indirect |
| Bi₂C₃ (monolayer) | DFT | 0.81 | - |
| α-Bi₂O₃ | DFT (Gradient Corrected) | ~2.6 (Experimental) | Direct |
Analysis of the electronic charge density distribution provides a clear picture of the chemical bonding within a material. In bismuth compounds, charge density studies reveal the nature of the interactions between bismuth, oxygen, and other constituent atoms. For example, in bismuth perovskites, calculations show a significant ionic character in the Bi-O bonds, while the bonds between other cations (e.g., Al, Ga) and oxygen can be strongly covalent. researchgate.netresearchgate.net
A key feature of Bi³⁺ compounds is the presence of a stereochemically active 6s² lone pair of electrons. wikipedia.org Theoretical studies on α-Bi₂O₃ have shown that while the Bi 6s states are concentrated at the bottom of the valence band, the lone pair character arises from states at the top of the valence band due to the crucial mixing between O 2p and Bi 6s orbitals. bath.ac.uk This hybridization leads to an asymmetric charge density distribution around the bismuth ion, influencing the crystal structure and creating localized electronic states that can impact the material's properties. bath.ac.uk In bismuth nickelate, DFT studies have been used to investigate charge ordering on the Bi sites, where different Bi ions exhibit distinct charge states, further highlighting the complex electronic behavior in bismuth-containing lattices. aps.org
The termination of a crystal lattice at a surface creates specific atomic arrangements known as crystal facets, which can possess electronic properties distinct from the bulk material. The influence of these facets is a critical area of study for catalysis and surface-sensitive applications.
Theoretical studies have shown that the electronic properties of bismuth-based materials can be significantly tuned by controlling their exposed crystal facets. A DFT calculation on a bismuth oxyhydroxy nitrate (B79036) demonstrated that forming a surface heterojunction between the (001) and (110) facets can effectively improve the separation of electrons and holes. researchgate.net This charge separation is driven by the differing electronic potentials of the two surfaces, which creates an internal electric field that directs photogenerated electrons to one facet and holes to the other, thereby enhancing photocatalytic activity. researchgate.net This facet-dependent charge separation is a key mechanism for improving the efficiency of bismuth-based photocatalysts.
First-Principles Investigations of Surface Reactivity and Adsorption
First-principles calculations, primarily based on DFT, are instrumental in elucidating the fundamental mechanisms of surface reactions and molecular adsorption. These studies provide atomistic details of how molecules interact with the catalyst surface, which is essential for understanding and improving catalytic performance.
Understanding how molecules bind to a surface is the first step in describing a catalytic reaction. DFT calculations on the Bi(111) surface, a model system for more complex bismuth-based materials, offer significant insights into these interactions, particularly in the context of CO₂ reduction. semanticscholar.org These studies show that the Bi(111) surface is relatively inert towards the adsorption of molecules like CO, CO₂, and HCOOH. semanticscholar.org However, a crucial finding is that adsorbates forming O-Bi bonds are systematically more stable than those forming C-Bi bonds. semanticscholar.org This energetic preference strongly favors the formation of formate (B1220265) (OCHO) intermediates over carboxyl (COOH) intermediates, which in turn dictates the high selectivity towards formic acid (HCOOH) production. semanticscholar.org This principle of preferential O-Bi bonding is expected to be a key factor governing the adsorption mechanisms on the surfaces of bismuth oxynitrates, which are rich in surface oxygen and hydroxyl groups.
Table 2: Calculated Adsorption Properties on Bi(111) Surface
| Adsorbate | Adsorption Site | Adsorption Energy (eV) | Key Finding |
|---|---|---|---|
| *OCHO (formate) | O-Bi bonding | More Stable | Preferred intermediate for HCOOH formation. |
| *COOH (carboxyl) | C-Bi bonding | Less Stable | Disfavored pathway, leading to low CO production. |
Source: Adapted from findings in dispersion-corrected DFT studies on Bi(111) surfaces. semanticscholar.org
In aqueous environments, the interaction of a material's surface with protons (H⁺) is critical, as it determines the surface charge and influences the adsorption of charged species and reaction pathways. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a species and is a key descriptor of basicity. Computational methods like DFT and the more advanced Nuclear Electronic Orbital DFT (NEO-DFT), which treats specified nuclei quantum mechanically, are used to accurately predict proton affinities. nih.govscm.com
For bismuth oxynitrates, experimental observations show that the surface becomes positively charged in acidic solutions (low pH). mdpi.com This indicates that surface oxygen or hydroxyl groups become protonated, suggesting a significant proton affinity. While specific PA values for bismuth oxynitrate surfaces have not been extensively published, theoretical calculations can model this process. By calculating the total energy of the surface slab with and without an adsorbed proton, the proton affinity can be determined. These calculations are vital for building realistic models of the solid-liquid interface, which are essential for understanding mechanisms in electrocatalysis and photocatalysis where proton-coupled electron transfer steps are common. nih.gov
Modeling of Defect Formation and Their Electronic Impact
The formation of defects, particularly oxygen vacancies (VO), is a critical aspect of bismuth-based oxides and oxynitrates, significantly influencing their material properties. Density Functional Theory (DFT) is a primary tool for calculating the formation energy of these defects. The formation energy determines the concentration of vacancies under different conditions. nih.gov For instance, in bismuth germanate (Bi4Ge3O12), the formation energy for an oxygen vacancy is found to be lower for oxygen atoms coordinated with bismuth (in the BiO6 sublattice) compared to those coordinated with germanium. nih.gov This suggests that in related bismuth compounds like oxynitrates, oxygen vacancies are more likely to form in the bismuth-oxygen (B8504807) polyhedra.
The stability of these vacancies is highly dependent on the chemical potential of oxygen, meaning the concentration of oxygen vacancies can be tuned by controlling the oxygen partial pressure during synthesis or operation. nih.govresearchgate.net In bismuth ferrite (B1171679) (BiFeO3), DFT+U calculations show that under oxygen-poor conditions, the formation energy of oxygen vacancies is significantly lower, making them the most dominant defect. researchgate.net Conversely, under oxygen-rich conditions, their formation energy increases. researchgate.net The size of the supercell used in the calculations and the treatment of structural relaxations are crucial factors that can influence the calculated formation energy by as much as 1.5–2.0 eV. aps.org
Table 1: Calculated Oxygen Vacancy Formation Energies in Bismuth-Based Compounds
| Compound | Defect Type | Formation Energy (eV) | Computational Method | Condition |
|---|---|---|---|---|
| BiFeO3 | Oxygen Vacancy (VO) | ~0.6 | DFT+U | O-poor |
| BiFeO3 | Oxygen Vacancy (VO) | >2.0 | DFT+U | O-rich |
| Bi4Ge3O12 | Oxygen Vacancy (VO) | 2.30 - 2.32 | PBE0 Hybrid Functional | - |
| Bi2MoO6 | Oxygen Vacancy (VO2+) | ~1.0 - 2.5 | GGA+U | Varies with Fermi Level |
Note: Data is compiled from studies on related bismuth compounds to provide context for bismuth oxynitrates. The exact values can vary significantly with the computational method and assumed chemical conditions.
Defects such as oxygen vacancies introduce new electronic states within the band gap of the material, which directly impacts the Fermi level and charge separation dynamics. nih.govaps.org Oxygen vacancies typically act as n-type dopants, creating donor levels near the conduction band. nih.govresearchgate.net This can shift the Fermi level closer to the conduction band minimum, altering the material's electronic conductivity.
The presence of these defect states significantly influences the separation and migration of photogenerated charge carriers (electrons and holes), a key process in photocatalysis. researchgate.netnih.gov Defect-rich structures can broaden the photo-responsive range of the material. researchgate.netnih.gov In layered bismuth oxynitrates, surface NO3- complexes have been shown to efficiently migrate photo-induced holes to the semiconductor's surface, which enhances charge separation. rsc.org Computational studies on bismuth oxide heterostructures with bismuth oxynitrate suggest that the tight interaction at the interface and the presence of defects create synergistic effects that promote electron transfer. mdpi.com The engineering of defects and interfaces is therefore a critical strategy for manipulating charge separation to improve photocatalytic performance. rsc.orgnih.gov
Hybrid DFT and DFT+U Approaches for Correlated Electron Systems
Standard DFT approximations, such as the Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to accurately predict the electronic properties of materials with strongly correlated electrons, like those containing bismuth. nih.govaps.org A common issue is the significant underestimation of the band gap. nih.gov To address this, more advanced methods like hybrid DFT and DFT+U are employed.
The DFT+U method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT functional, which helps to correct for the self-interaction error and provide a more accurate description of localized d and f electrons. nih.govresearchgate.net This approach has been successfully used to calculate defect formation energies and transition levels in compounds like Bi2MoO6 and BiFeO3. nih.govresearchgate.net
Hybrid functionals, such as B3LYP or PBE0, incorporate a fraction of exact Hartree-Fock (HF) exchange into the exchange-correlation functional. aps.orgresearchgate.net Studies on bismuth vanadate (B1173111) (BiVO4) have shown that the amount of HF exchange included significantly impacts the prediction of structural and electronic properties. For example, the PBE-HF25% functional was found to yield a crystal structure in very close agreement with experimental data. researchgate.net The use of these advanced methods is crucial for obtaining reliable predictions of the properties of complex bismuth compounds like bismuth oxynitrates. aps.orgresearchgate.net
Semiempirical Methods for Geometrical and Kinetic Parameter Evaluation
While DFT and its advanced variants provide high accuracy, they are computationally expensive. Semiempirical methods, such as PM6 (Parametric Method 6), offer a faster, albeit less accurate, alternative for evaluating certain properties. nih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and use parameters derived from experimental data to simplify calculations. dtic.mil
Semiempirical methods can be particularly useful for initial screenings of large systems or for modeling dynamic processes where a large number of calculations are needed. mdpi.com In a computational study of the interaction between paracetamol and bismuth oxynitrate (Bi5O7NO3), semiempirical methods were used to optimize the geometry of material clusters and evaluate kinetic parameters. mdpi.com The calculated rate constant for electron transfer was found to be close to experimental values, demonstrating the utility of these methods for gaining qualitative and semi-quantitative insights into reaction kinetics and geometries at a reduced computational cost. mdpi.com
Table 2: Comparison of Computational Methods for Bismuth Oxynitrate Studies
| Method | Key Feature | Typical Application | Advantage | Disadvantage |
|---|---|---|---|---|
| DFT (GGA) | Standard first-principles approach | Structural optimization, basic electronic structure | Good balance of cost and accuracy for many systems | Often underestimates band gaps in correlated systems |
| DFT+U | Adds Hubbard U parameter | Defect energies, electronic structure of correlated systems | Improved description of localized electrons | Requires careful selection of the U parameter |
| Hybrid DFT | Mixes DFT with exact Hartree-Fock exchange | Accurate band gaps, structural properties | High accuracy for electronic properties | High computational cost |
| Semiempirical | Uses experimentally derived parameters | Geometrical optimization, kinetic parameters of large systems | Very fast, suitable for large-scale screening | Lower accuracy, dependent on parameterization |
Advanced Material Design and Engineering of Bismuth Oxynitrates
Nanostructure Engineering for Enhanced Performance
The morphology and structure of bismuth oxynitrates at the nanoscale play a pivotal role in determining their functional properties. By controlling the size, shape, and assembly of these materials, it is possible to tailor their electronic, optical, and catalytic behaviors.
Bismuth oxynitrates often exhibit a layered crystal structure, which is a key attribute that can be exploited for performance enhancement. These structures are typically composed of [Bi2O2]2+ layers interspersed with nitrate (B79036) anions. wikipedia.org The synthesis of bismuth oxynitrate as layered nanosheets offers several distinct structural advantages.
One of the primary advantages of the layered nanosheet morphology is the high surface-area-to-volume ratio. This characteristic is particularly beneficial in applications such as catalysis and sensing, where a larger surface area provides more active sites for reactions to occur. The thin nature of the nanosheets also reduces the diffusion distance for charge carriers, which can enhance the efficiency of photocatalytic processes.
The layered structure also imparts electronic and spatial flexibility. researchgate.net This flexibility allows the material to accommodate various intercalating species, which can be used to tune the material's electronic properties. Furthermore, the anisotropic nature of the layered structure can lead to unique optical and electronic properties that are not observed in their bulk counterparts. Research has shown that layered crystalline arrangements are particularly promising for their ability to sequester a wide range of negatively charged species due to this structural flexibility. researchgate.net
A new type of layered oxy-acid salt of bismuth oxynitrate, synthesized via a simple hydrothermal method, consists of a Bi2O2(2+) layered module inserted into the interlamellar anion modules of NO3(-) and OH(-). rsc.org The ability to adjust the precursor pH before hydrothermal treatment allows for the variation of NO3(-) and OH(-) complexes on the surface, which in turn influences the material's photocatalytic activity. rsc.org
The assembly of nanoscale building blocks into larger, more complex hierarchical architectures is a powerful strategy for improving the performance of bismuth oxynitrate materials. These hierarchical structures can offer a unique combination of properties derived from their nanoscale components and their larger-scale organization.
Porosity is a key feature that can be controlled through the design of hierarchical architectures. Materials with a well-defined porous network exhibit a high surface area and provide efficient pathways for the transport of reactants and products. In the context of bismuth oxynitrates, hierarchical structures composed of interconnected nanosheets or nanoparticles can create a network of pores that are accessible to guest molecules.
For instance, the formation of flower-like or sphere-like microstructures assembled from nanosheets can result in a material with both mesopores and macropores. nih.gov This multi-scale porosity is advantageous for applications that require both high surface area and efficient mass transport. The larger pores facilitate the diffusion of molecules into the interior of the structure, while the smaller pores provide a high surface area for interaction. The synthesis of unique flower-like Bi2O2(OH)(NO3) hierarchical microstructures has been shown to result in a high surface area and superior photocatalytic performance. nih.gov
The control of porosity in hierarchical bismuth oxynitrate architectures can be achieved through various synthesis strategies, such as solvothermal methods where the choice of solvent can influence the final morphology. nih.gov By carefully controlling the reaction conditions, it is possible to direct the self-assembly of the primary nanostructures into the desired hierarchical arrangement with a specific pore structure.
The ability to control the synthesis of bismuth oxynitrates into specific nanoscale morphologies, such as nanoparticles, nanoflakes, and nanobelts, is crucial for fine-tuning their properties. Each of these morphologies offers a unique set of characteristics that can be advantageous for different applications.
Nanoparticles: Bismuth oxynitrate nanoparticles can be synthesized through various methods, including hydrothermal and solvothermal routes, as well as green synthesis approaches. ens-lyon.frbrieflands.com The size and shape of the nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and the concentration of precursors. researchgate.net For instance, nanoscale cerium-bismuth oxides/oxynitrates have been prepared by a scalable low-temperature method at ambient pressure using water as the sole solvent. nih.gov
Nanoflakes: Nanoflakes are two-dimensional structures with a thickness on the nanoscale. The synthesis of bismuth oxynitrate nanoflakes can be achieved through methods like post-calcination of intermediate compounds. rsc.org For example, highly porous β-Bi2O3/Bi5O7NO3 heterostructured nanoflakes have been obtained by controlling the thermal decomposition of Bi(NO3)3·5H2O. researchgate.net
Nanobelts: Nanobelts are one-dimensional nanostructures with a rectangular cross-section. The controlled hydrothermal synthesis of bismuth oxyhalide nanobelts has been demonstrated, and similar principles can be applied to bismuth oxynitrates. nih.gov The morphology of these nanostructures can be controlled by adjusting growth parameters such as reaction pH, time, and temperature. nih.gov
The following table summarizes various synthesis methods for different bismuth oxynitrate nanostructures:
| Nanostructure | Synthesis Method | Key Control Parameters | Reference |
| Nanoparticles | Low-temperature solvent-based method | Molar ratio of precursors | nih.gov |
| Nanoflakes | Thermal decomposition | Calcination temperature, cooling rate | researchgate.net |
| Nanobelts | Hydrothermal | Reaction pH, time, temperature | nih.gov |
Heterostructure and Composite Material Development
The creation of heterostructures and composite materials by combining bismuth oxynitrates with other materials is a highly effective strategy for enhancing their performance. This approach allows for the creation of new materials with synergistic properties that surpass those of the individual components.
A heterojunction is the interface between two different semiconductor materials. In the context of bismuth oxynitrates, forming a heterojunction with bismuth oxide (Bi2O3) can lead to significantly improved photocatalytic activity. The key to the enhanced performance of these heterojunctions lies in the engineering of the interface between the two materials. researchgate.net
The formation of a stable heterojunction between Bi5O7NO3 and β-Bi2O3 has been shown to be beneficial for visible-light-driven photocatalytic activity. researchgate.net This is due to the efficient separation of photogenerated electron-hole pairs at the interface. The alignment of the band energies of the two materials creates a potential gradient that drives the electrons and holes to different sides of the junction, reducing their recombination rate.
The quality of the interface is crucial for the performance of the heterojunction. rsc.org A well-defined interface with minimal defects allows for efficient charge transfer. Techniques such as in situ synthesis can be used to create intimate contact between the bismuth oxynitrate and bismuth oxide phases, leading to a high-quality interface. scispace.com For example, one-dimensional Bi2O3–Bi5O7I heterostructures with high interface quality have been synthesized, demonstrating the potential of this approach. rsc.org
The following table highlights the impact of interfacial engineering on the properties of bismuth oxynitrate/bismuth oxide heterojunctions:
| Heterojunction System | Interfacial Feature | Enhanced Property | Reference |
| Bi5O7NO3/β-Bi2O3 | Stable heterojunction | Visible-light photocatalytic activity | researchgate.net |
| α-Bi2O3/β-Bi2O3 | Efficient charge separation | Photocatalytic performance | scispace.com |
| Bi2O3/Bi4V2O11 | High interface quality | Electron-hole pair transfer | rsc.org |
Mixed-phase systems, where two or more distinct crystalline phases of bismuth oxynitrate or a combination of bismuth oxynitrate and another material exist in close proximity, can exhibit synergistic effects that lead to enhanced performance. These effects arise from the interplay between the different phases, which can lead to properties that are not present in the single-phase materials.
In the realm of photocatalysis, a significant synergistic effect can be observed in mixed-phase systems. nih.gov For example, a mixed-phase composite of basic bismuth nitrate and pentabismuth heptaoxide nitrate has been shown to have enhanced photocatalytic properties. researchgate.net The presence of multiple phases can create a network of heterojunctions, which, as discussed previously, can improve charge separation and enhance photocatalytic efficiency.
The synergistic interaction between different components in a composite material can also lead to improved light absorption and a wider range of active species. For instance, the combination of bismuth oxynitrate with a carbon-based material like graphitic carbon nitride can lead to a composite with enhanced visible-light response and improved charge separation. nih.gov
Crystal Facet Engineering and Anion Templating
The performance of crystalline materials is often dependent on the specific crystal facets exposed to the reaction environment. Crystal facet engineering allows for the selective exposure of highly reactive facets, thereby enhancing properties like catalytic activity. Anion templating is a strategic method to control crystal growth and facet exposure.
Selective Exposure of Active Crystal Facets (e.g., {080}, {141})
Recent research has demonstrated the successful synthesis of Bi₅O₇NO₃ crystals with selectively exposed {080} facets through an ammonium (B1175870) ion (NH₄⁺)-assisted self-confined construction method. researchgate.net This is a significant development, as traditional Bi₅O₇NO₃ photocatalysts are typically dominated by the {141} facets. The tailored {080} facets have been found to facilitate the generation of oxygen vacancies, which can act as active sites and improve photocatalytic performance. The ability to control the ratio of {080} to {141} facets allows for the tuning of the material's electronic band structure and the optimization of its photocatalytic activity. A well-designed Bi₅O₇NO₃ crystal with an optimal {080}/{141} facet ratio has shown a significant enhancement in photocatalytic CO₂ reduction compared to crystals dominated by {141} facets. researchgate.net
Role of Anions (e.g., NH₄⁺, Acetate) in Facet Control
Anions present during the synthesis of bismuth oxynitrate can play a crucial role in directing the growth of specific crystal facets. The ammonium ion (NH₄⁺) has been identified as a key agent in controlling the facet exposure of Bi₅O₇NO₃ crystals. It has been confirmed that NH₄⁺ ions selectively adsorb onto the {141} facets. This selective adsorption inhibits the growth of the {141} facets and, in turn, promotes the growth of the desired {080} crystal facets. researchgate.net The interaction of solid bismuth oxohydroxonitrate with an aqueous solution of ammonium carbonate is a method used for the synthesis of fine crystalline, high-purity bismuth(III) oxocarbonate. sibran.ru
The role of acetate (B1210297) as a capping agent to control crystal facets has been observed in the synthesis of other nanomaterials. Capping agents can selectively bind to certain crystallographic planes, influencing the growth kinetics and thermodynamics to preferentially expose a desired facet. mdpi.com While the specific role of acetate in the facet control of bismuth oxynitrate is not yet extensively documented, its potential as a capping agent suggests it could be a valuable tool for future crystal facet engineering of this material.
Doping and Elemental Modification Strategies
Introducing foreign atoms into the crystal lattice of bismuth oxynitrate, a process known as doping, is a powerful technique to modify its intrinsic properties. Both cation and anion doping can induce significant changes in the electronic structure, crystal lattice, and defect chemistry of the material.
Cation Doping (e.g., Cerium, Manganese) and Its Structural Implications
Cerium (Ce) doping in bismuth-based materials can lead to the formation of solid solutions. For instance, in cerium-bismuth oxides, solid solutions can be formed up to a 1:1 Ce/Bi molar ratio. nih.gov The introduction of Ce into the bismuth oxide lattice can lead to the formation of a single-phase solid solution with a structure close to the fluorite-type structure of CeO₂. With increasing Bi content in ceria, the unit cell parameter and the disorder of the structure increase. mdpi.com
Manganese (Mn) doping has also been shown to have significant structural implications in bismuth-based compounds. In bismuth ferrite (B1171679) (BiFeO₃), for example, Mn doping can lead to a structural phase transition from rhombohedral to orthorhombic. scut.edu.cn The substitution of Mn at the Fe-site alters the crystal structure and vibrational modes. scut.edu.cn In Mn-doped bismuth oxide (Bi₂O₃), changes in the lattice spacing have been observed, confirming the incorporation of Mn into the Bi₂O₃ lattice. acs.org This doping can disturb the atomic structure, which in turn changes the electronic energy levels. nih.gov
| Dopant | Host Material | Structural Implications |
| Cerium (Ce) | Bismuth Oxides/Oxynitrates | Formation of solid solutions up to a 1:1 Ce/Bi molar ratio. nih.gov |
| Leads to a single-phase solid solution with a fluorite-type structure. mdpi.com | ||
| Increase in unit cell parameter and structural disorder with increasing Bi content in Ceria. mdpi.com | ||
| Manganese (Mn) | Bismuth Ferrite (BiFeO₃) | Induces a structural phase transition from rhombohedral to orthorhombic. scut.edu.cn |
| Bismuth Oxide (Bi₂O₃) | Changes in lattice spacing. acs.org | |
| Disturbance of the atomic structure and changes in electronic energy levels. nih.gov |
Anion Doping and Lattice Strain Modulation
Anion doping, the substitution of oxygen or nitrogen atoms in the bismuth oxynitrate lattice with other non-metals, can introduce significant lattice strain and modify the electronic band structure. While specific studies on anion doping in bismuth oxynitrate are emerging, research on related bismuth compounds provides valuable insights.
The introduction of dopants is a recognized method for enhancing catalytic performance and often results in lattice strain. Current time information in Cass County, US. Doping can lead to a structural mismatch between different layers within the crystal, which can be explained by elastic strain energy. mdpi.com For example, in Aurivillius-type bismuth titanate compounds, ion doping can relieve the distortion of the pseudo-perovskite layer. nih.gov
Nitrogen doping in bismuth nanosheets has been shown to modulate the electronic structure by inducing charge transfer from the nitrogen atom to the bismuth atom. rsc.org This modification of the electronic properties can enhance the material's performance in applications such as CO₂ reduction. While direct evidence in bismuth oxynitrate is still being explored, the principles of anion doping and its effect on lattice strain and electronic structure are expected to be applicable, offering a promising avenue for tailoring the properties of this versatile compound.
Mechanistic Studies of Functional Properties in Bismuth Oxynitrates
Photocatalytic Reaction Mechanisms
The photocatalytic activity of bismuth oxynitrates is initiated by the absorption of photons with energy equal to or greater than their band gap, leading to the generation of charge carriers that drive redox reactions on the catalyst's surface. The efficiency of this process is dictated by the dynamics of electron-hole pair generation, separation, and migration, as well as the subsequent formation of reactive oxygen species.
The dynamics of charge separation can be investigated using techniques such as time-resolved photoluminescence spectroscopy and transient photocurrent responses. For instance, a lower photoluminescence intensity often indicates a more efficient separation of electron-hole pairs, as their recombination, which can result in light emission, is suppressed. Similarly, a higher photocurrent response suggests a greater flux of charge carriers reaching the electrodes, indicative of efficient separation and transport.
Table 1: Factors Influencing Electron-Hole Pair Dynamics in Bismuth Oxynitrates
| Factor | Influence on Electron-Hole Pair Dynamics | Experimental Evidence |
|---|---|---|
| Crystal Structure | Layered structures can create internal electric fields that promote charge separation. researchgate.net | Comparison of photocatalytic activity between different bismuth oxynitrate phases. |
| Morphology | Nanosheets and hierarchical structures can shorten the diffusion path for charge carriers to the surface. | Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) correlated with activity. |
| Defects (e.g., Oxygen Vacancies) | Can act as trapping sites for electrons, promoting charge separation but can also act as recombination centers if not optimized. bohrium.com | Electron Paramagnetic Resonance (EPR) spectroscopy and Positron Annihilation Spectroscopy. |
Once the photogenerated electrons and holes reach the surface of the bismuth oxynitrate, they can participate in redox reactions with adsorbed molecules, primarily water and oxygen, to generate highly reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants. The primary ROS include hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−).
The light absorption properties of bismuth oxynitrates are determined by their electronic band structure, specifically the band gap energy. Many bismuth-based photocatalysts exhibit absorption in the visible light region, which is advantageous for utilizing a larger portion of the solar spectrum. researchgate.net The unique electronic structure of bismuth, with the Bi 6s and O 2p orbitals forming the valence band, contributes to this visible light response. nih.gov
After generation, the charge carriers must migrate to the surface of the photocatalyst to participate in reactions. The efficiency of this migration is influenced by the crystallinity, morphology, and presence of defects within the material. researchgate.net Well-defined crystal structures with low defect densities generally facilitate more efficient charge transport. The layered nature of many bismuth oxynitrates can provide two-dimensional pathways for charge carrier migration, which can be more efficient than transport in bulk materials. researchgate.net
Oxygen vacancies, which are point defects in the crystal lattice where an oxygen atom is missing, play a crucial role in the photocatalytic activity of bismuth oxynitrates. bohrium.comcityu.edu.hk The introduction of oxygen vacancies can create localized electronic states within the band gap of the material. nih.gov These states can act as trapping sites for photogenerated electrons, which promotes the separation of electrons and holes and prolongs their lifetime. rsc.org This enhanced charge separation leads to a higher quantum efficiency for the photocatalytic process.
Table 2: Effects of Oxygen Vacancies on Photocatalytic Properties
| Property | Effect of Optimized Oxygen Vacancies | Consequence for Photocatalysis |
|---|---|---|
| Light Absorption | Can create defect states that extend light absorption into the visible region. cityu.edu.hk | Enhanced utilization of solar energy. |
| Charge Separation | Act as electron traps, promoting the separation of electron-hole pairs. bohrium.comrsc.org | Increased lifetime of charge carriers and higher quantum yield. |
| Surface Reactivity | Can serve as active sites for the adsorption and activation of reactant molecules (e.g., O2). nih.gov | Facilitated generation of reactive oxygen species. |
| Charge Recombination | Excessive vacancies can act as recombination centers. bohrium.com | Reduced photocatalytic efficiency at high defect concentrations. |
To further improve charge separation and photocatalytic efficiency, bismuth oxynitrates are often combined with other semiconductors to form heterojunctions. nih.govcjsc.ac.cn The alignment of the energy bands (conduction band and valence band) at the interface of the two materials dictates the transfer of photogenerated charge carriers. In a well-designed heterojunction, electrons and holes will preferentially migrate to different materials, leading to their spatial separation and a significant reduction in recombination rates. nih.gov
For practical applications, the long-term stability and reusability of a photocatalyst are of paramount importance. researchgate.net Bismuth oxynitrates generally exhibit good chemical stability. researchgate.net Cycling stability studies are typically performed by repeatedly using the photocatalyst in the degradation of a model pollutant over several cycles. The photocatalytic activity should remain high with minimal decrease over multiple runs. mdpi.com
The durability of the photocatalyst can be assessed by characterizing the material before and after the photocatalytic reactions using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to check for any changes in the crystal structure or morphology. A stable photocatalyst will maintain its structural integrity and catalytic performance over extended periods of use. mdpi.com Some studies have shown that bismuth oxynitrate-based photocatalysts can retain a significant percentage of their initial activity even after multiple cycles, indicating their potential for practical environmental applications. researchgate.net
Electrocatalytic Reaction Mechanisms
Electron Transfer Kinetics at the Bismuth Oxynitrate Electrode-Electrolyte Interface
The efficiency of electrocatalytic processes at the surface of bismuth oxynitrate-based materials is fundamentally governed by the rate of electron transfer across the electrode-electrolyte interface. Studies on heterostructures composed of bismuth oxide (Bi₂O₃) and bismuth oxynitrate (specifically, pentabismuth heptaoxide nitrate (B79036), Bi₅O₇NO₃) have provided insights into these kinetics. When used as an electroactive material for sensing applications, these heterostructures demonstrate enhanced performance compared to the individual phases. mdpi.com
A computational study evaluating the interaction of paracetamol with clusters of Bi₂O₃ and Bi₅O₇NO₃ revealed that the presence of nitric residues in the oxynitrate structure introduces geometrical constraints on the transitional state. mdpi.com However, this state is energetically more favorable compared to that with pure bismuth oxide. mdpi.com This suggests that the combination of bismuth oxide and bismuth subnitrate can lead to synergistic effects that facilitate improved electron transfer. mdpi.com The tighter interaction between the target molecule and the Bi₅O₇NO₃ surface is a potential reason for the increased electron transfer rate. mdpi.com Furthermore, research on bismuth metal electrocatalysts has shown their ability to enable electrochemically reversible electron transfer for redox couples, significantly decreasing charge transfer resistance and improving kinetic performance. osti.gov
| Material | Key Kinetic Finding | Reference |
|---|---|---|
| Bi₂O₃/Bi₅O₇NO₃ Heterostructure | Nitric residues induce energetically favorable transitional states, suggesting enhanced electron transfer. | mdpi.com |
| Bismuth Metal Electrocatalyst | Achieved a 60% decrease in charge transfer resistance for the Cr(II)/Cr(III) couple. | osti.gov |
Adsorption and Conversion Pathways of Target Molecules (e.g., CO₂ to formate)
Bismuth-based materials, including oxynitrates that are often converted to metallic bismuth or other active phases in situ under reaction conditions, are effective catalysts for the electrochemical reduction of carbon dioxide (CO₂) to formate (B1220265) (HCOO⁻). nih.govrsc.orgnih.gov The reaction pathway preferentially proceeds through a *OCHO intermediate rather than a *COOH intermediate. nih.gov
Density functional theory (DFT) calculations have shown that the presence of structural defects on bismuth surfaces can greatly stabilize the *OCHO intermediate, lowering the Gibbs free energy (ΔG) for its formation. nih.gov Similarly, DFT calculations on in situ-formed bismuth subcarbonate (Bi₂O₂CO₃) species revealed that they enhance catalytic activity by stabilizing the *OOCH intermediate through strong orbital hybridization between the Bi 6p and O 2p orbitals. rsc.org This stabilization of the key intermediate is credited with the high selectivity towards formate production observed with bismuth-based catalysts. nih.govrsc.orgrsc.org Operando studies using techniques like Raman spectroscopy are crucial for identifying these key intermediate states and confirming the structural evolution of the catalyst during the CO₂ reduction reaction. mdpi.comnycu.edu.twresearchgate.net
The general pathway for CO₂ reduction to formate on bismuth-based catalysts can be summarized as follows:
Adsorption of CO₂ onto the active sites of the catalyst surface.
Formation of a key intermediate (*OCHO or *OOCH) through an initial electron and proton transfer.
Further reduction of the intermediate to produce formate.
Desorption of the formate product from the catalyst surface.
The rate-limiting step in this process is often considered to be the second electron transfer step. rsc.org
Impact of Surface Defects and Morphology on Electrocatalytic Performance
The electrocatalytic performance of bismuth oxynitrate and its derivatives is profoundly influenced by their surface characteristics, including defects, morphology, and crystal facets. mdpi.com The introduction of deliberate defects, such as partial oxidation sites or vacancies, into the structure of bismuth-based materials has been shown to favor improved electron transfer and enhance catalytic activity. mdpi.comnih.govnih.gov
Surface Defects: Structural defects on bismuth nanotubes, created via cathodic conversion from bismuth oxide templates, act as highly active sites for CO₂ reduction. nih.gov DFT calculations reveal that defective sites, such as vacancies, can significantly stabilize the *OCHO intermediate, which is crucial for the selective formation of formate. nih.gov These defects can lower the energy barrier for the reaction, thereby boosting both activity and selectivity. nih.govnih.gov
Morphology: The morphology of the catalyst plays a critical role by influencing the number of available active sites and mass transport properties. mdpi.comnih.gov For instance, bismuth-based catalysts with nanostructured morphologies like nanosheets, nanotubes, or nanoflakes exhibit higher surface areas and more favorable sites for adsorption and catalysis compared to bulk materials. mdpi.comnih.govmdpi.com The transformation of bismuth-based precursors into specific morphologies, such as petal-shaped bismuth subcarbonate nanosheets in situ, has been linked to enhanced electrocatalytic performance due to the stabilization of reaction intermediates. rsc.org
| Surface Feature | Impact on Electrocatalysis | Example/Mechanism | Reference |
|---|---|---|---|
| Surface Defects (e.g., vacancies) | Enhances activity and selectivity. | Stabilizes the *OCHO intermediate in CO₂ reduction, lowering the reaction energy barrier. | nih.govnih.gov |
| Nanoflake Morphology | Increases sensitivity and active surface area. | Provides more favorable sites for adsorption due to the presence of interphases in heterostructures. | mdpi.com |
| In Situ Formed Nanosheets | Boosts Faradaic efficiency. | Petal-shaped Bi₂O₂CO₃ nanosheets stabilize the *OOCH intermediate. | rsc.org |
Synergistic Effects in Photo-Electrochemical (PEC) Systems
In photo-electrochemical (PEC) systems, bismuth oxynitrate and related bismuth compounds exhibit significant synergistic effects that enhance catalytic performance. researchgate.net This synergy arises from the effective coupling of photocatalytic and electrocatalytic processes, which promotes the separation of photogenerated electron-hole pairs. researchgate.net This enhanced charge separation minimizes recombination, making more charge carriers available for redox reactions at the catalyst surface.
The primary advantages of using bismuth oxynitrate-based materials in PEC systems include:
Improved Charge Separation: The combination of light absorption and an applied electrical bias facilitates the efficient separation and migration of electrons and holes. mdpi.comresearchgate.net
Generation of More Active Species: The synergistic effect leads to the increased production of highly reactive species, such as hydroxyl radicals (•OH), which can significantly increase the degradation and mineralization of pollutants. researchgate.net
Enhanced CO₂ Reduction: In PEC systems for CO₂ reduction, a photocathode, such as silicon nanowires loaded with bismuth-based catalysts, can utilize photogenerated electrons to drive the reaction, while a photoanode completes the circuit. mdpi.comresearchgate.net This setup has been shown to yield formate as the main reduction product with high efficiency. mdpi.com
For example, a PEC cell utilizing a bismuth vanadate (B1173111) (BiVO₄) photoanode demonstrated efficient conversion of absorbed photons to current. mdpi.com This highlights the potential of bismuth-based materials in harnessing light energy to drive electrochemical reactions more effectively than either process alone.
Adsorption and Sorption Mechanisms
Surface Charge and pH-Dependent Adsorption Phenomena
The adsorption and sorption capabilities of basic bismuth nitrates are strongly dependent on the pH of the aqueous solution, which dictates the surface charge of the material and the degree of ionization of the target adsorbate molecules. mdpi.com The point of zero charge (pHpzc) is a critical parameter, representing the pH at which the material's surface has a net neutral charge. researchgate.net
For basic bismuth nitrate sorbents, the isoelectric point (pI), which is conceptually similar to the pHpzc, has been measured to be approximately 2.12. mdpi.com This indicates that the surface of the material is positively charged at pH values below 2.12 and negatively charged at pH values above this point. mdpi.comresearchgate.net
This pH-dependent surface charge is the primary driver for the adsorption mechanism, which often involves electrostatic interactions. mdpi.com
In Acidic Conditions (pH < pHpzc): The surface of the bismuth oxynitrate is protonated and thus positively charged. mdpi.com This condition is ideal for the adsorption of anionic species, such as anionic dyes (e.g., Reactive Blue 19) or other negatively charged pollutants, due to strong electrostatic attraction. mdpi.com For example, the highest removal efficiency for the RB19 dye was achieved at a pH of 2.0, where the sorbent surface is highly protonated and the sulfonic groups of the dye are dissociated and anionic (–SO₃⁻). mdpi.com
In Neutral or Basic Conditions (pH > pHpzc): As the pH increases, the surface becomes deprotonated, leading to a net negative charge. mdpi.com This results in electrostatic repulsion with anionic molecules, causing a significant decrease in adsorption efficiency. mdpi.comresearchgate.net
The relationship between pH and adsorption efficiency underscores that the primary sorption mechanism for ionic pollutants onto bismuth oxynitrate is electrostatic interaction, although coordination bonds and chemical bond formation can also play a role. mdpi.com
| pH Range | Surface Charge | Interaction with Anionic Pollutants | Adsorption Efficiency | Reference |
|---|---|---|---|---|
| pH < 2.12 | Positive | Electrostatic Attraction | High | mdpi.com |
| pH = 2.12 (pI) | Neutral | Minimal Electrostatic Interaction | Lower | mdpi.com |
| pH > 2.12 | Negative | Electrostatic Repulsion | Low | mdpi.com |
Interaction Between Bismuth Oxynitrate Surfaces and Contaminants
The interaction between the surfaces of bismuth oxynitrates, such as bismuth subnitrate (BSN), and various environmental contaminants is a complex process governed by multiple mechanisms. These include adsorption, ion exchange, and even the transformation of the bismuth material itself. rsc.org The layered crystalline structure of bismuth oxynitrates plays a crucial role in their ability to sequester a range of anionic contaminants. rsc.org
Research has shown that upon exposure to aqueous solutions, the [Bi₆O₅(OH)₃]⁵⁺ clusters in bismuth subnitrate undergo hydrolysis. This process can significantly alter the solution's pH and lead to the transformation of the original material into different mineral phases. rsc.org These structural rearrangements directly influence the efficiency and mechanism of contaminant uptake. rsc.org
The primary mechanisms of interaction can be categorized as follows:
Inner-Sphere Adsorption: For contaminants like chromate, iodate, and uranyl carbonate, the interaction with bismuth oxynitrate surfaces predominantly occurs through inner-sphere complexation. rsc.org This involves the formation of a direct chemical bond between the contaminant anion and the bismuth atoms on the surface, without an intermediary water molecule. researchgate.net This type of interaction is generally stronger and less reversible than outer-sphere complexation. researchgate.net
Outer-Sphere Complexation and Anion Exchange: In the case of pertechnetate (B1241340), the uptake mechanism is described as anion exchange or outer-sphere complexation. rsc.org In an outer-sphere complex, the contaminant anion remains separated from the bismuth surface by one or more layers of water molecules and is held by weaker electrostatic forces. researchgate.net This is closely linked to the anion exchange process, where the contaminant anion displaces the original nitrate anions from the interlayer spaces of the bismuth oxynitrate structure. rsc.org
Structural Substitution and Incorporation: For larger contaminants like uranyl carbonate, the interaction can involve substitution between the [Bi₂O₂]²⁺ layers of the bismuth oxynitrate structure. rsc.org In some cases, as with iodate, the contaminant can be incorporated into a newly formed δ-Bi₂O₃ phase during the structural transformation of the bismuth subnitrate. rsc.org
These varied interaction mechanisms allow bismuth oxynitrates to be versatile materials for the sequestration of a diverse range of contaminants from aqueous environments. rsc.org
Role of Exchangeable Anions in Contaminant Uptake Capacity
The presence of easily exchangeable anions, primarily nitrate (NO₃⁻), within the layered structure of bismuth oxynitrates is fundamental to their contaminant uptake capacity. These nitrate ions balance the positive charge of the bismuth-oxygen (B8504807) layers and can be readily swapped for other anions present in the surrounding solution. rsc.org This anion exchange process is a key driver for the removal of anionic contaminants from water. rsc.orgrsc.org
The following tables present research findings on the uptake of various contaminants by bismuth subnitrate (BSN), illustrating the role of anion exchange in its remediation capabilities.
Table 1: Percentage Uptake of Various Contaminants by Bismuth Subnitrate (BSN)
This table shows the percentage of different contaminants removed from a solution by BSN at various initial concentrations.
| Contaminant | Initial Concentration (mol L⁻¹) | Percentage Uptake (%) |
| Chromate (CrO₄²⁻) | 1.70 x 10⁻⁷ | >94 |
| 1.70 x 10⁻⁶ | >94 | |
| 1.70 x 10⁻⁵ | >94 | |
| Iodate (IO₃⁻) | 1.70 x 10⁻⁶ | >94 |
| 1.70 x 10⁻⁵ | >94 | |
| 1.70 x 10⁻⁴ | >94 | |
| Pertechnetate (TcO₄⁻) | 1.70 x 10⁻⁷ | 9-18 |
| 1.70 x 10⁻⁶ | 9-18 | |
| 1.70 x 10⁻⁵ | 9-18 | |
| 1.70 x 10⁻⁴ | 9-18 | |
| Uranyl Carbonate (UO₂(CO₃)ₓ²⁻²ˣ) | 1.70 x 10⁻⁷ | >97 |
| 1.70 x 10⁻⁶ | >97 | |
| 1.70 x 10⁻⁵ | >97 |
Data sourced from a study on the mechanisms of interaction between bismuth-based materials and contaminants. rsc.org
Table 2: Sorption Capacity of Bismuth Subnitrate (BSN) for Various Contaminants
This table details the sorption capacity of BSN for different contaminants at a specific initial concentration.
| Contaminant | Initial Concentration (mg L⁻¹) | Sorption Capacity (mg g⁻¹) |
| Pertechnetate (TcO₄⁻) | 1.70 x 10⁻⁴ mol L⁻¹ | 1.5 |
| Uranyl Carbonate (UO₂(CO₃)₃⁴⁻) | 1.70 x 10⁻⁴ mol L⁻¹ | 36.4 |
Data reflects the sorption capacity at the highest tested contaminant concentrations in the referenced study. rsc.org
Applications of Bismuth Oxynitrates in Environmental and Energy Systems
Photocatalytic Remediation of Pollutants
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade pollutants upon exposure to light. Bismuth oxynitrate-based materials have emerged as effective photocatalysts due to their ability to absorb light and generate reactive oxygen species.
Bismuth oxynitrate and its composites have demonstrated considerable efficacy in the photocatalytic degradation of a wide array of organic pollutants present in wastewater. These contaminants, often resistant to conventional treatment methods, can be broken down into less harmful substances through the photocatalytic action of bismuth-based materials. The photocatalytic mechanism involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce highly reactive species like hydroxyl and superoxide (B77818) radicals that mineralize the organic molecules. researchgate.net
The unique layered structure of some bismuth oxynitrates, consisting of [Bi₂O₂]²⁺ layers and interleaved [NO₃]⁻ anions, facilitates the separation of photogenerated electron-hole pairs, a crucial factor for high photocatalytic activity. The performance of these photocatalysts can be influenced by factors such as pH, catalyst dosage, and the initial concentration of the pollutant.
Dyes: Bismuth-based photocatalysts have been effectively used for the degradation of various organic dyes, such as rhodamine B and crystal violet. mdpi.com These dyes are common effluents from the textile industry and pose a significant environmental threat.
Pharmaceuticals: The persistence of pharmaceuticals in water bodies is a growing concern. Bismuth-based materials have shown potential in degrading various pharmaceutical compounds, contributing to the purification of contaminated water sources. mdpi.com Modified bismuth compounds, in particular, have demonstrated superior performance in the degradation of antibiotics compared to single-component photocatalysts. youtube.com
Organophosphates: Bismuth oxynitrate, particularly in bifunctional adsorbent/photocatalyst forms, has been proven effective in the removal and subsequent decomposition of toxic organophosphates like methyl paraoxon (B1678428) from water. researchgate.net
Bisphenols: Endocrine-disrupting compounds such as bisphenol A (BPA) have been successfully degraded using bismuth-based photocatalysts. mdpi.com For instance, bismuth oxyiodide, a related bismuth oxyhalide, has shown outstanding photocatalytic capability for BPA decomposition. sapub.org
Table 1: Research Findings on Photocatalytic Degradation of Organic Contaminants by Bismuth-Based Catalysts
| Catalyst | Contaminant | Light Source | Degradation Efficiency | Key Findings |
|---|---|---|---|---|
| Bismuth Oxynitrate (pH=5.00) | Generic Organic Pollutant | Not Specified | Rate constant of 0.05 min⁻¹ | The photocatalytic activity was found to be pH-dependent, with pH 5.00 showing the highest activity. |
| BiOCl/BiOI/g-C₃N₄ | Crystal Violet (CV) Dye | Visible Light | ~3.6 times improvement in degradation rate constant compared to BiOCl/BiOI. mdpi.com | The composite material exhibited significantly enhanced photocatalytic activity due to the formation of a heterojunction. mdpi.com |
| Bismuth Ferric Nanomagnetic Particles (BFO NMPs) | Bisphenol A (BPA) | Visible Light | 98.7% under optimal conditions. mdpi.com | The catalyst showed good reusability, with over 82% removal of BPA after five cycles. mdpi.com |
The photocatalytic conversion of CO₂ into valuable chemical fuels is a promising strategy for mitigating greenhouse gas emissions and addressing the energy crisis. Bismuth-based materials are being explored for their potential in CO₂ photoreduction due to their unique electronic structures. mdpi.comresearchgate.net The process involves the photo-generated electrons on the catalyst's surface reducing CO₂ molecules into products like methane (B114726) (CH₄), carbon monoxide (CO), methanol (B129727) (CH₃OH), or formic acid (HCOOH). researchgate.net
Research has shown that the efficiency of bismuth-based photocatalysts in CO₂ reduction can be enhanced by strategies such as morphology design, doping, and forming heterojunctions to improve light absorption and charge separation. researchgate.net For example, a composite of bismuth oxychloride/bismuth oxyiodide with graphitic carbon nitride (g-C₃N₄) demonstrated a nearly 9.64 times improvement in the conversion efficiency of CO₂ to methane compared to the base material. mdpi.com
Table 2: Research Findings on Photocatalytic CO₂ Reduction by Bismuth-Based Catalysts
| Catalyst | Product | Light Source | Yield/Efficiency | Key Findings |
|---|---|---|---|---|
| BiOCl/BiOI/g-C₃N₄ | Methane (CH₄) | Visible Light | 39.43 μmol g⁻¹ (a 9.64 times improvement). mdpi.com | The formation of a type II heterojunction in the ternary nanocomposite significantly boosted the photocatalytic activity. mdpi.com |
| Bi₄O₅Br₁I₁ | Carbon Monoxide (CO) | Not Specified | 22.85 μmol g⁻¹ h⁻¹ | This solid solution exhibited the highest ability to capture CO₂ molecules among the studied samples. researchgate.net |
Photocatalytic water splitting to produce hydrogen is a key technology for a sustainable hydrogen economy. While there is extensive research on various bismuth-based semiconductors like BiVO₄, Bi₂MoO₆, and Bi₂O₃ for this application, specific studies focusing solely on bismuth oxynitrate are less common. researchgate.netresearchgate.net
A significant challenge for many bismuth-based composite oxides in water splitting is that their conduction band is often lower than the redox potential required for the reduction of H⁺ to H₂. researchgate.net However, strategies such as energy band engineering and the creation of Z-scheme heterojunctions are being explored to overcome this limitation. researchgate.netnih.gov These approaches aim to enhance the charge separation and provide sufficient redox potential for both hydrogen and oxygen evolution. researchgate.netnih.gov Bismuth-based materials are generally considered good visible-light photocatalysts for oxygen production. researchgate.net
Electrocatalytic Conversion Technologies
Electrocatalysis utilizes an electric current to drive chemical reactions at an electrode surface. Bismuth oxynitrate and related compounds have shown promise as electrocatalysts in energy conversion and sensing applications.
The electrochemical reduction of CO₂ (ERCO₂) is an alternative approach to convert CO₂ into valuable chemicals and fuels. Bismuth-based materials are attractive electrocatalysts for this process due to their low cost, low toxicity, and high stability. They have shown high selectivity for the conversion of CO₂ to formate (B1220265) (HCOO⁻).
The presence of a Bi-O structure in bismuth oxides is considered favorable for CO₂ adsorption and its selective conversion. For instance, bismuth nanosheets with a surface layer of bismuth subcarbonate (Bi₂O₂CO₃) have demonstrated significantly improved CO₂ reduction performance, achieving a high faradaic efficiency for formic acid of approximately 90%.
Table 3: Research Findings on Electrochemical CO₂ Reduction by Bismuth-Based Catalysts
| Catalyst | Product | Faradaic Efficiency | Applied Potential | Key Findings |
|---|---|---|---|---|
| Bismuthene | Formate (HCOO⁻) | 99% | -580 mV vs. RHE | Showed a small onset overpotential and high durability over 75 hours. |
| Bismuth Subcarbonate covered Bi metal (Bi₂O₂CO₃@Bi) | Formate/Formic Acid (HCOOH) | ~90% | -1.07 V vs. RHE | The Bi₂O₂CO₃@Bi interface enhanced CO₂ adsorption and conversion. |
Electrochemical sensors offer advantages such as speed, low cost, and ease of use for the detection of various analytes. researchgate.net Bismuth-based materials, including bismuth oxynitrate, have been utilized to modify electrodes for enhanced sensitivity and electrocatalytic activity in sensor development. researchgate.net
A notable application is in the sensing of paracetamol, a widely used drug that is also considered a freshwater pollutant. researchgate.net Heterostructures of bismuth oxide (Bi₂O₃) and bismuth oxynitrate (Bi₅O₇NO₃) deposited on screen-printed carbon-paste electrodes have been shown to significantly improve the sensitivity of paracetamol detection. researchgate.net The enhanced performance is attributed to a larger surface area and more favorable sites for adsorption provided by the nanoflake morphology of the heterostructures.
Table 4: Research Findings on Bismuth Oxynitrate-Based Electrochemical Sensors
| Sensor Material | Analyte | Sensitivity | Key Findings |
|---|---|---|---|
| Bi₂O₃/Bi₅O₇NO₃ heterostructure (calcined at 500 °C) | Paracetamol | 48.47 ± 0.32 μA/mM | The sensitivity was almost double that of the bare electrode, with a 70% increment in performance compared to monophases. researchgate.net |
Environmental Remediation through Contaminant Sequestration
Bismuth oxynitrates have emerged as highly promising materials for environmental remediation, particularly for the sequestration of challenging contaminants from soil and groundwater. Their unique properties, including low toxicity and high affinity for various pollutants, make them suitable for addressing contamination at legacy nuclear processing sites and industrial areas. researchgate.net
High Affinity for Recalcitrant Contaminants (e.g., Technetium-99, Iodine-129, Hexavalent Chromium, Uranium)
Research has demonstrated the exceptional capability of bismuth-based materials, including bismuth oxynitrates, to sequester a range of recalcitrant contaminants that pose significant environmental threats. researchgate.net
Technetium-99 (⁹⁹Tc): As a long-lived fission product, ⁹⁹Tc is a major contaminant of concern at nuclear sites. pnnl.gov It primarily exists as the highly mobile pertechnetate (B1241340) anion (TcO₄⁻) in oxic environments, making it difficult to contain. bohrium.comscirp.org Bismuth subnitrate has shown high efficacy in removing pertechnetate from contaminated groundwater, with studies indicating a removal of 93% of the initial concentration within a week. bohrium.com This process involves the transformation of the initial bismuth compound into different mineral phases that incorporate the pertechnetate. bohrium.com
Iodine-129 (¹²⁹I): Another persistent and mobile radionuclide, ¹²⁹I, presents a significant remediation challenge. nih.gov Bismuth-based materials are effective in capturing and immobilizing iodine species. nih.govnih.gov The high selectivity for iodide is attributed to the formation of stable Bi–O–I compounds. mdpi.com Bismuth oxyhydroxide has been identified as a promising material for iodine sequestration. pnnl.gov
Hexavalent Chromium [Cr(VI)]: This is a highly toxic and mobile form of chromium, often found in industrial wastewater. enviroforensics.comnih.gov Bismuth-based photocatalysts have been developed for the reduction of Cr(VI) to the less toxic and less mobile trivalent chromium [Cr(III)]. mdpi.com While hexavalent chromium cannot be destroyed, it can be transformed into its less harmful trivalent form and stabilized within the subsurface. enviroforensics.com
Uranium (U): Bismuth-based materials have demonstrated a high affinity for uranium, particularly the uranyl ion (UO₂²⁺). nih.gov Bismuth oxyhydroxide nitrate (B79036) carbonate can effectively remove uranium from solutions due to the high affinity for carbonate anions that are often complexed with uranium and are also present within the layered structure of the bismuth compound. The removal mechanisms for uranium by bismuth-based materials can include surface complexation, ion exchange, electrostatic attraction, precipitation, and reduction of soluble U(VI) to insoluble U(IV). nih.govresearchgate.netresearchgate.net
Table 1: Contaminant Removal Efficiency of Bismuth-Based Materials
| Contaminant | Initial Concentration | Removal Efficiency | Timeframe | Reference |
|---|---|---|---|---|
| Technetium-99 (as ⁹⁹TcO₄⁻) | Not specified | 93% | 1 week | bohrium.com |
| Uranium(VI) | 10 mg/L | 93.9% | <80 min | nih.gov |
| Hexavalent Chromium | Not specified | 95% (adsorption-photocatalytic removal) | 180 min | mdpi.com |
In Situ and Ex Situ Remediation Strategies
The favorable properties of bismuth oxynitrates allow for their application in both in situ and ex situ remediation strategies. researchgate.net
In Situ Remediation: This approach involves treating the contaminated soil or groundwater in its original location. iastate.edu For bismuth-based materials, this could involve creating permeable reactive barriers where the bismuth compound is placed in the path of contaminated groundwater flow. As the water passes through the barrier, the contaminants are sequestered. researchgate.net In situ strategies are generally less expensive as they avoid excavation and transportation of contaminated materials. weebly.com However, ensuring uniform distribution of the remediation agent in heterogeneous subsurface environments can be challenging. weebly.com
Ex Situ Remediation: This method involves excavating the contaminated soil or pumping the groundwater to the surface for treatment. iastate.eduresearchgate.net The contaminated material is then mixed with the bismuth oxynitrate in a controlled environment, such as a bioreactor or a treatment pond, to remove the contaminants. mdpi.com While typically more expensive due to excavation and transportation costs, ex situ methods offer better control over the treatment process and can be faster and more thorough. iastate.eduweebly.com After treatment, the decontaminated soil can be returned to the site.
Role of Layered Crystalline Arrangements in High Uptake Capacity
The high contaminant uptake capacity of bismuth oxynitrates is intrinsically linked to their unique layered crystalline structure. researchgate.net These materials are often composed of positively charged layers, such as [Bi₂O₂]²⁺, with anions like nitrate (NO₃⁻) and hydroxide (B78521) (OH⁻) residing in the interlayer spaces. rsc.org
This layered arrangement provides several advantages for contaminant sequestration:
Electronic and Spatial Flexibility: The structure can accommodate a wide variety of negatively charged contaminant species, both sterically and electronically. researchgate.netresearchgate.net
Ion Exchange: The anions in the interlayer spaces are often easily exchangeable with contaminant anions present in the surrounding water. researchgate.net For example, nitrate ions can be exchanged for pertechnetate, iodate, or uranyl carbonate complexes. researchgate.net
High Surface Area and Accessibility: The layered structure provides a large surface area for interaction with contaminants, facilitating their adsorption and incorporation into the material.
The ability to synthesize bismuth oxynitrates with tailored layered structures allows for the optimization of their performance for specific remediation applications. researchgate.netrsc.org
Future Perspectives and Research Directions for Bismuth Oxynitrates
Rational Design of Next-Generation Bismuth Oxynitrate Materials with Tailored Functionalities
The future of bismuth oxynitrate research lies in the ability to design materials with specific, predetermined properties. This involves moving from trial-and-error synthesis to a more calculated, design-oriented approach. Key strategies will include computational modeling, defect engineering, and the creation of sophisticated heterostructures.
Computational Design and Screening: Theoretical modeling will be instrumental in predicting the electronic structures, band gaps, and potential functionalities of novel bismuth oxynitrate compositions before their synthesis. This can accelerate the discovery of materials with optimal properties for specific applications.
Doping and Defect Engineering: The introduction of foreign elements (doping) or the controlled creation of atomic vacancies can significantly alter the electronic and optical properties of bismuth oxynitrates. For example, doping with cerium has been shown to create defects and modify surface properties, enhancing photocatalytic activity. researchgate.netacs.org Similarly, creating oxygen vacancies in layered materials like Bi₅O₇NO₃ can be a strategy to tune their catalytic potential. researchgate.net
Heterostructure Engineering: The development of composite materials and heterostructures is a promising route to enhance performance. Creating interfaces between bismuth oxynitrates and other semiconductors, such as β-Bi₂O₃ or TiO₂, can improve charge carrier separation and light absorption. researchgate.netnih.gov The formation of β-Bi₂O₃/Bi₅O₇NO₃ heterostructured nanoflakes has been achieved through controlled thermal decomposition, demonstrating enhanced photocatalytic capabilities. researchgate.net These engineered interfaces are crucial for improving the efficiency of photocatalytic and electronic devices. mdpi.com
In-depth Understanding of Structure-Property Relationships at the Atomic and Nanoscale
A fundamental, atomic-level understanding of how structure dictates function is critical for the rational design of bismuth oxynitrate materials. Future research will require the use of advanced characterization techniques and theoretical calculations to forge a clear link between the atomic arrangement and the observed material properties.
The layered structure of many bismuth oxynitrates, often composed of [Bi₂O₂]²⁺ layers interspersed with nitrate (B79036) and hydroxide (B78521) anions, is central to their properties. researchgate.netrsc.org The specific composition and arrangement of these layers, which can be controlled by synthesis parameters like pH, directly influence photocatalytic activity. researchgate.netrsc.org For instance, a bismuth oxynitrate synthesized at a precursor pH of 5.00 exhibited significantly higher photocatalytic activity compared to those prepared at pH 1.22 and 7.00, a phenomenon attributed to the favorable presence of NO₃⁻ complexes on the material's surface that aid in hole migration. researchgate.netrsc.org
Similarly, the thermal treatment of bismuth nitrate precursors can yield different phases, such as Bi₅O₇NO₃ or heterostructures containing α-Bi₂O₃ and β-Bi₂O₃, each with distinct morphologies and photocatalytic efficiencies. researchgate.net Computational studies have begun to explore these relationships, showing, for example, that the interaction between paracetamol and Bi₅O₇NO₃ is more energetically favorable than with pure Bi₂O₃, suggesting a synergistic effect in heterostructures that enhances electrochemical sensing performance. mdpi.com
| Parameter Modified | Resulting Structural Change | Impact on Properties | Reference |
|---|---|---|---|
| Precursor pH | Alters the amount of NO₃⁻ and OH⁻ complexes on the surface of [Bi₂O₂]²⁺ layered structures. | A precursor pH of 5.00 resulted in the highest photocatalytic activity and photocurrent switching. | researchgate.netrsc.org |
| Calcination Temperature | Controls the crystal phase, yielding Bi₅O₇NO₃ (400°C), β-Bi₂O₃/Bi₅O₇NO₃ heterostructures (425-450°C), or α-Bi₂O₃ (525°C). | Heterostructures formed at intermediate temperatures showed enhanced sunlight-driven photocatalytic degradation of dyes. | researchgate.net |
| Electrodeposition Current Density | Affects the weight percentage of Bi, O, and N in the resulting material. Higher current density leads to a lower Bi percentage. | Impacts the chemical composition and surface morphology, which in turn affects the material's sorption efficiency for dyes. | mdpi.com |
| Ce/Bi Molar Ratio (Doping) | Forms solid solutions up to a 1:1 ratio; higher Bi concentrations lead to pronounced layered bismuth oxynitrate phases. | Causes formation of defects and active surface acid sites, enhancing the removal and degradation of pollutants like methyl paraoxon (B1678428). | researchgate.netacs.org |
Development of Sustainable and Scalable Synthesis Methods for Industrial Applications
For bismuth oxynitrates to be viable in commercial applications, the development of synthesis methods that are both environmentally friendly and economically scalable is paramount. The focus is shifting away from complex, energy-intensive processes toward greener and more efficient alternatives.
Sustainable "Green" Synthesis: Green chemistry principles are being increasingly applied to the synthesis of bismuth-based materials. nih.gov This includes the use of water as a solvent, employing precursors like plant extracts (e.g., Mentha pulegium), and operating at lower temperatures to reduce energy consumption. acs.orgbepls.comnih.gov These methods are not only eco-friendly but also often simpler and more cost-effective. nih.gov
Scalable Production Routes: Simple, solvent-free solid-state synthesis is a promising route for large-scale production. researchgate.net For instance, the thermal decomposition of bismuth trinitrate pentahydrate is a scalable method to produce various bismuth oxide and oxynitrate phases. researchgate.net Hydrothermal methods also offer good scalability and control over the final product's morphology and crystal structure. researchgate.netrsc.org A method for preparing basic bismuth nitrate from bismuth oxide powder in a nitric acid solution using ball milling has been patented, highlighting its fast reaction speed, high conversion rate, and the potential for recycling reagents, making it suitable for industrial-scale production. google.com
Exploration of Novel Applications Beyond Current Scope (e.g., Spintronics, Ferroelectrics)
While much of the current research on bismuth oxynitrates focuses on photocatalysis, their unique electronic and structural properties suggest potential in other advanced technological fields. Future investigations should explore these untapped possibilities.
Thermoelectrics: Bismuth and its compounds, like bismuth telluride, are well-known for their thermoelectric properties, which allow for the conversion of heat into electricity. wikipedia.orgnih.gov The low thermal conductivity of bismuth is a key advantage. wikipedia.org Theoretical studies on related bismuth oxychalcogenides (Bi₂ChO₂, where Ch = S, Se, Te) predict high thermoelectric figures of merit (ZT), suggesting that bismuth oxynitrates, with their layered structures and heavy atoms, could be promising candidates for thermoelectric applications. chemrxiv.org Research into one-dimensional bismuth nanowires has also been intensive, aiming to enhance thermoelectric performance through quantum confinement effects. researchgate.net
Spintronics and Magnetism: The field of spintronics utilizes the spin of electrons in addition to their charge. The synthesis of a bismuth-manganese oxynitrate, Bi₃Mn₄O₁₂(NO₃), with a honeycomb lattice of manganese ions, demonstrates that oxynitrates can host magnetically interesting structures. acs.org This compound exhibits two-dimensional magnetism, opening the door for the design of new bismuth oxynitrate materials with specific magnetic ordering for spintronic devices. acs.org
Gas Sensing: Bismuth-based materials, including various oxides, have been reviewed for their potential in gas sensing applications. researchgate.net Bismuth oxide nanosensors have demonstrated sensitivity to gases like CO₂ at room temperature, with performance being highly dependent on surface morphology. nih.gov Given that bismuth oxynitrates can be synthesized with diverse and controlled morphologies, they represent a promising class of materials for developing highly sensitive and selective gas sensors. researchgate.netnih.gov
Ferroelectrics: The distorted crystal structures often found in bismuth compounds, arising from the stereochemically active 6s² lone pair on Bi³⁺, are a key ingredient for ferroelectricity. acs.org While specific studies on the ferroelectric properties of bismuth oxynitrates are nascent, the structural similarities to other ferroelectric bismuth-based materials suggest this is a fertile area for future exploration.
Addressing Challenges in Practical Implementation (e.g., long-term stability, reusability)
To translate laboratory success into real-world technology, several practical challenges associated with bismuth oxynitrate materials must be addressed. Chief among these are ensuring long-term operational stability and efficient reusability, particularly for applications like photocatalysis.
Long-Term Stability: Photocorrosion, where a material degrades under prolonged light exposure, can limit the lifespan of photocatalysts. researchgate.net Strategies to enhance stability are crucial. Modifying bismuth oxynitrates with a protective layer of a more stable oxide, such as ZrO₂, has been shown to delay photocorrosion and improve durability during the photodegradation of dyes. researchgate.net Encapsulation and the formation of robust heterojunctions are other key strategies being explored to protect bismuth-based perovskites and other photocatalysts from degradation. mdpi.com
Reusability and Recyclability: For industrial and environmental applications, catalysts must be easily recoverable and reusable over many cycles without a significant loss of activity. Research on bismuth-TiO₂ composites has demonstrated good recycling potential for industrial wastewater treatment. nih.gov Similarly, magnetic composites like Fe₃O₄/Bi₂MoO₆/g-C₃N₄ have shown excellent stability and recyclability, maintaining over 87% degradation efficiency after five cycles, with the magnetic core allowing for easy separation from the treated solution. mdpi.com Developing bismuth oxynitrate composites with magnetic nanoparticles could be a viable strategy to ensure their practical reusability.
| Material System | Application | Key Finding on Stability/Reusability | Reference |
|---|---|---|---|
| ZrO₂-modified Bi₆O₆(OH)₃(NO₃)₃·1.5H₂O | Photocatalytic degradation of malachite green | The ZrO₂-modified sample exhibited higher catalytic activity and more durable stability compared to the unmodified material. | researchgate.net |
| Bi-TiO₂ Nanotube Composites | Industrial wastewater treatment | One-step synthesized composites were shown to be efficient and stable for recycling in visible-light photocatalysis. | nih.gov |
| Bi₂S₃/Bi₄O₇ Heterostructure | Photocatalytic degradation of rhodamine B | Showed great performance and stability, with an oxidation rate of 96.3% maintained after four cycles. | nih.gov |
| Fe₃O₄/Bi₂MoO₆/g-C₃N₄ | Photodegradation of sulfonamide antibiotics | Exhibited exceptional stability and recyclability, maintaining over 87% degradation efficiency after five consecutive cycles. | mdpi.com |
| Cs₃Bi₂X₉ and MA₃Bi₂I₉ Perovskites | CO₂ Photoreduction | Showed apparent stability for several hours or days under humidity and UV irradiation, but long-term stability remains a key challenge for commercialization. | mdpi.com |
Q & A
Q. How can basic bismuth nitrate compounds be synthesized for structural and compositional studies?
Basic bismuth nitrate (e.g., Bi₆O₄(OH)₄(NO₃)₅) is synthesized via controlled hydrolysis of bismuth nitrate in aqueous solutions. A common method involves dissolving Bi(NO₃)₃ in dilute nitric acid, followed by gradual addition of alkaline solutions (e.g., NH₃ or Na₂CO₃) to precipitate basic bismuth nitrate . Key parameters include pH (optimized between 2–4), temperature (25–60°C), and aging time (12–24 hours) to ensure crystallinity. For example, adding ammonium carbonate to bismuth nitrate yields 3(BiO)₂CO₃·2Bi(OH)₃·3H₂O, a mineral bismutite analog . Elemental analysis (EDS) and atomic concentration tables (e.g., Bi:O:N ratios) are critical for verifying purity .
Q. What experimental methods are used to characterize the hydrolysis behavior of bismuth nitrate in aqueous solutions?
Hydrolysis of Bi(NO₃)₃ in water leads to polynuclear complexes such as [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O . Researchers monitor hydrolysis via pH titration, Raman spectroscopy (to track NO₃⁻ coordination changes), and X-ray diffraction (XRD) to identify crystalline phases. At pH < 1, Bi³⁰ remains solvated as Bi(H₂O)₈³⁺, while increasing pH (>2) triggers polymerization into BiO⁺ clusters . Time-resolved dynamic light scattering (DLS) can quantify particle growth kinetics. Contradictions in hydrolysis pathways (e.g., DMSO-mediated vs. aqueous routes) require comparative studies using thermogravimetric analysis (TGA) and single-crystal XRD .
Q. Which analytical techniques are essential for validating the purity and morphology of bismuth oxynitrate materials?
- XRD : Confirms crystallinity and phase identity (e.g., α-Bi₂O₃ vs. basic nitrate phases) .
- SEM/TEM : Reveals nanostructure morphology (e.g., spherical aggregates vs. layered sheets) .
- FTIR : Identifies nitrate (1380 cm⁻¹) and hydroxyl (3400 cm⁻¹) functional groups .
- EDS/WDS : Quantifies Bi:O:N atomic ratios (e.g., Bi₆O₄(OH)₄(NO₃)₅ requires Bi ~60%, O ~30%, N ~10%) .
- TGA-DSC : Measures thermal stability and decomposition steps (e.g., loss of H₂O at 100°C, nitrate decomposition >300°C) .
Advanced Research Questions
Q. How can computational methods like DFT or VASP simulations model the electronic structure of bismuth oxynitrate clusters?
Density functional theory (DFT) with plane-wave basis sets (e.g., VASP) is used to calculate the electronic properties of polynuclear bismuth clusters. Key steps include:
- Pseudopotential selection : Projector augmented-wave (PAW) method for accurate Bi 6p and O 2p orbital treatment .
- Convergence criteria : Energy cutoff ≥400 eV, k-point mesh density ≥0.03 Å⁻¹ for metallic systems .
- Charge distribution analysis : Partial density of states (PDOS) reveals hybridization between Bi 6s/O 2p orbitals in BiO⁺ clusters .
Contradictions between experimental and computed bandgaps (e.g., Bi₆O₄(OH)₄(NO₃)₆ vs. BiOCl) require validation via GW or hybrid functional corrections .
Q. How do synthesis conditions influence structural discrepancies in polynuclear bismuth nitrate hydrolysis products?
Variations in solvent (water vs. DMSO), pH, and temperature yield distinct clusters:
- Aqueous hydrolysis : Produces hexanuclear [Bi₆O₄(OH)₄(NO₃)₅(H₂O)]⁺ with monoclinic symmetry .
- DMSO-mediated synthesis : Forms larger clusters like [Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆] with triclinic packing due to DMSO coordination .
Discrepancies arise from ligand competition (NO₃⁻ vs. DMSO) and crystallization kinetics. Single-crystal XRD and bond valence sum (BVS) analysis resolve Bi-O bond length variations (2.1–2.5 Å) .
Q. What mechanistic insights explain the photocatalytic activity of α-Bi₂O₃ derived from bismuth nitrate precursors?
α-Bi₂O₃ synthesized via solution combustion (using Bi(NO₃)₃ and sucrose) exhibits photocatalytic H₂ production due to:
- Bandgap engineering : ~2.8 eV (visible-light active) .
- Surface defects : Oxygen vacancies act as electron traps, enhancing charge separation .
Methodological validation involves transient absorption spectroscopy (TAS) to measure carrier lifetimes and Mott-Schottky plots to determine flat-band potentials. Contradictions in activity (e.g., vs. BiOCl) are tied to differences in crystal facet exposure (e.g., {001} vs. {110}) .
Q. How can electrochemical impedance spectroscopy (EIS) elucidate the redox behavior of bismuth nitrate in nitric acid solutions?
EIS studies in HNO₃ (1–5 M) reveal:
- Charge transfer resistance (Rct) : Decreases with higher HNO₃ concentration due to enhanced Bi³⁺ dissolution .
- Diffusion limitations : Warburg impedance dominates at low frequencies (>1 Hz) in concentrated solutions .
Controlled potential electrolysis (CPE) at −0.5 V vs. SCE quantifies Bi⁰ deposition efficiency (~85% in 3 M HNO₃) .
Q. What methodologies resolve contradictions in the thermal decomposition pathways of basic bismuth nitrates?
Conflicting TGA data (e.g., H₂O loss at 100°C vs. 120°C) are addressed via:
- In situ XRD : Tracks phase transitions during heating (e.g., Bi₆O₄(OH)₄(NO₃)₅ → Bi₅O₇NO₃ at 250°C) .
- Mass spectrometry (MS) : Detects NO and NO₂ release during nitrate decomposition (200–400°C) .
- Kinetic analysis : Model-free methods (e.g., Flynn-Wall-Ozawa) determine activation energies (~150 kJ/mol for nitrate decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
